Technical Documentation Center

4-Cyclohexylsulfonylaniline Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4-Cyclohexylsulfonylaniline
  • CAS: 86810-84-6

Core Science & Biosynthesis

Foundational

Synthesis, Mechanistic Rationale, and Characterization of 4-Cyclohexylsulfonylaniline: A Comprehensive Technical Guide

Executive Summary Aryl alkyl sulfones represent a highly privileged class of pharmacophores, comprising over 8% of all sulfur-containing FDA-approved drugs, with broad therapeutic applications ranging from COX-2 inhibito...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Aryl alkyl sulfones represent a highly privileged class of pharmacophores, comprising over 8% of all sulfur-containing FDA-approved drugs, with broad therapeutic applications ranging from COX-2 inhibitors to targeted anti-cancer agents[1]. 4-Cyclohexylsulfonylaniline (CAS: 1479210-05-3) serves as a critical, sterically demanding building block in modern drug discovery. The presence of the bulky, lipophilic cyclohexyl group significantly modulates the pharmacokinetic profile of the parent scaffold, while the para-aniline moiety provides a versatile handle for subsequent amide coupling, reductive amination, or Buchwald-Hartwig cross-coupling.

This whitepaper provides a deeply technical, self-validating methodology for the synthesis and characterization of 4-cyclohexylsulfonylaniline, designed specifically for process chemists and drug development professionals.

Retrosynthetic Strategy & Mechanistic Rationale

Traditionally, synthetic routes to aryl alkyl sulfones proceed by adding nucleophilic thiols to halogenated carbon electrophiles[1]. To ensure maximum scalability, atom economy, and safety, we employ a robust three-step linear sequence:

  • Nucleophilic Aromatic Substitution (SNAr): Coupling of 1-fluoro-4-nitrobenzene with cyclohexanethiol.

  • Oxidation: Conversion of the intermediate thioether to the sulfone using meta-chloroperoxybenzoic acid (mCPBA).

  • Catalytic Reduction: Hydrogenation of the nitro group to yield the final aniline.

SynthesisWorkflow SM 1-Fluoro-4-nitrobenzene + Cyclohexanethiol Step1 SNAr Reaction (K2CO3, DMF, 80°C) SM->Step1 Int1 4-(Cyclohexylsulfanyl) nitrobenzene Step1->Int1 Step2 Oxidation (mCPBA, DCM, 0°C to RT) Int1->Step2 Int2 4-(Cyclohexylsulfonyl) nitrobenzene Step2->Int2 Step3 Nitro Reduction (Pd/C, H2, EtOH) Int2->Step3 Prod 4-Cyclohexylsulfonyl aniline Step3->Prod

Three-step synthetic workflow for 4-Cyclohexylsulfonylaniline.

Experimental Protocols & Workflows

As a self-validating system, every protocol below includes specific physical and chemical indicators (In-Process Controls) that confirm the mechanistic success of the step before proceeding.

Step 1: Nucleophilic Aromatic Substitution (SNAr)

Mechanistic Rationale: 1-Fluoro-4-nitrobenzene is selected over the chloro-analogue because the high electronegativity of fluorine drastically lowers the energy of the transition state by stabilizing the anionic Meisenheimer complex. Cyclohexanethiol, once deprotonated by potassium carbonate (K2CO3), acts as a highly polarizable, soft nucleophile that rapidly attacks the activated aromatic ring.

Step-by-Step Protocol:

  • Charge a round-bottom flask with 1-fluoro-4-nitrobenzene (1.0 equiv, 100 mmol) and anhydrous DMF (0.5 M).

  • Add finely powdered K2CO3 (1.5 equiv, 150 mmol).

  • Dropwise add cyclohexanethiol (1.1 equiv, 110 mmol) at room temperature.

  • Heat the suspension to 80 °C for 4 hours under a nitrogen atmosphere.

  • Workup: Cool to room temperature and pour the mixture into ice water (3 volumes). Extract with Ethyl Acetate (3 × 100 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.

Self-Validation & IPC:

  • Visual Cue: The reaction mixture will transition from a pale suspension to a deep, vibrant yellow homogeneous solution, confirming the formation of the highly conjugated 4-(cyclohexylsulfanyl)nitrobenzene.

  • TLC Monitoring: (Hexanes/EtOAc 9:1). The starting material (Rf ~0.6) will be completely consumed, replaced by a new, strongly UV-active spot (Rf ~0.45).

Step 2: Thioether Oxidation to Sulfone

Mechanistic Rationale: mCPBA is a peroxycarboxylic acid that is commonly used as an oxidizing agent[2]. It undergoes a concerted, electrophilic oxygen transfer to the nucleophilic sulfur atom. The reaction proceeds stepwise: first yielding the sulfoxide, and subsequently the sulfone. Safety Note: While DMF is occasionally cited as a solvent for this reaction, severe exothermic incidents and runaway decompositions have been documented when using mCPBA in DMF at scale[3]. Therefore, Dichloromethane (DCM) is strictly utilized as the optimal, safe solvent[3],[2].

OxidationMechanism Thioether Thioether (S) mCPBA1 Electrophilic Oxygen Transfer (mCPBA) Thioether->mCPBA1 Sulfoxide Sulfoxide (S=O) mCPBA1->Sulfoxide mCPBA2 Second Oxygen Transfer (mCPBA) Sulfoxide->mCPBA2 Sulfone Sulfone (O=S=O) mCPBA2->Sulfone

Mechanistic pathway of thioether oxidation to sulfone via mCPBA.

Step-by-Step Protocol:

  • Dissolve 4-(cyclohexylsulfanyl)nitrobenzene (1.0 equiv, 90 mmol) in DCM (0.3 M) and cool to 0 °C in an ice bath.

  • Portion-wise, add mCPBA (77% w/w, 2.2 equiv, 198 mmol) over 30 minutes to control the exotherm[2].

  • Allow the reaction to warm to room temperature and stir for 6 hours.

  • Workup: Quench the reaction by adding saturated aqueous Na2S2O3 (to destroy residual peroxide) and saturated aqueous NaHCO3 (to neutralize m-chlorobenzoic acid). Separate the organic layer, wash with brine, dry over MgSO4, and concentrate.

Self-Validation & IPC:

  • Visual Cue: As the reaction proceeds in DCM, a dense white precipitate of m-chlorobenzoic acid will form. This precipitation drives the reaction forward and serves as a visual indicator of successful oxygen transfer[2].

  • TLC Monitoring: (Hexanes/EtOAc 7:3). The thioether (Rf ~0.6) converts to a highly polar sulfoxide intermediate (Rf ~0.1), which subsequently converts cleanly to the sulfone (Rf ~0.35).

Step 3: Catalytic Nitro Reduction

Mechanistic Rationale: Catalytic hydrogenation with palladium on carbon (Pd/C) is the method of choice for nitro reductions[4]. It provides high turnover rates and avoids the toxic heavy-metal waste associated with dissolving metal reductions (e.g., Fe/HCl or SnCl2)[5]. The reaction proceeds via sequential hydrogen transfers, reducing the nitro group through nitroso and hydroxylamine intermediates to the primary amine, generating only water as a byproduct.

Step-by-Step Protocol:

  • Dissolve 4-(cyclohexylsulfonyl)nitrobenzene (1.0 equiv, 80 mmol) in absolute Ethanol (0.2 M).

  • Carefully add 10% Pd/C (0.05 equiv by weight) under a blanket of nitrogen.

  • Evacuate the flask and backfill with Hydrogen gas (H2) via a balloon (1 atm).

  • Stir vigorously at room temperature for 12 hours.

  • Workup: Filter the heterogeneous mixture through a pad of Celite to remove the palladium catalyst. Wash the filter cake with excess hot ethanol. Concentrate the filtrate in vacuo to afford the crude product, which can be recrystallized from EtOH/Water.

Self-Validation & IPC:

  • Visual Cue: The intense yellow color of the nitro-sulfone starting material will completely dissipate, yielding a colorless to pale-amber solution characteristic of the aniline product.

  • Volumetric Cue: Hydrogen gas uptake will visibly cease when the reduction is complete.

Analytical Characterization

To ensure rigorous quality control, the synthesized 4-Cyclohexylsulfonylaniline must be validated against the following standardized spectroscopic parameters.

Table 1: 1H NMR Data Summary (400 MHz, DMSO-d6)
Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Assignment
7.45Doublet (d)2H8.8Aromatic protons (ortho to -SO2)
6.65Doublet (d)2H8.8Aromatic protons (ortho to -NH2)
6.15Broad Singlet (s)2H-Amine protons (-NH2)
3.05Triplet of triplets (tt)1H11.8, 3.4Cyclohexyl methine (CH-SO2)
1.05 – 1.95Multiplets (m)10H-Cyclohexyl methylenes (5 × CH2)
Table 2: 13C NMR Data Summary (100 MHz, DMSO-d6)
Chemical Shift (δ, ppm)Carbon TypeAssignment
153.8Quaternary (C)Aromatic C attached to -NH2
130.2Methine (CH)Aromatic C ortho to -SO2
123.5Quaternary (C)Aromatic C attached to -SO2
112.4Methine (CH)Aromatic C ortho to -NH2
61.2Methine (CH)Cyclohexyl C1 (attached to -SO2)
24.1 – 24.8Methylene (CH2)Cyclohexyl C2, C3, C4, C5, C6
Table 3: HRMS and IR Characterization
TechniqueObserved ValueTheoretical Target / Assignment
HRMS (ESI-TOF) [M+H]+m/z 240.1052C12H18NO2S requires 240.1058
FT-IR (ATR, cm-1) 3450, 3360N-H stretching (Primary amine)
FT-IR (ATR, cm-1) 1285, 1140S=O asymmetric and symmetric stretching

Sources

Exploratory

4-Cyclohexylsulfonylaniline: A Comprehensive Technical Guide on Chemical Properties, Synthesis, and Structure Elucidation

Introduction and Strategic Utility in Drug Design Aryl alkyl sulfones are an important class of compounds in drug discovery, representing a significant portion of sulfur-containing FDA-approved drugs[1]. Within this chem...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Strategic Utility in Drug Design

Aryl alkyl sulfones are an important class of compounds in drug discovery, representing a significant portion of sulfur-containing FDA-approved drugs[1]. Within this chemical space, 4-Cyclohexylsulfonylaniline (4-CHSA) emerges as a highly versatile, bifunctional building block.

From a structural biology perspective, the cyclohexylsulfonyl moiety provides a sterically demanding, lipophilic vector capable of engaging in deep hydrophobic pocket interactions (e.g., within kinase hinge regions or cyclooxygenase active sites), while the highly polarized sulfone oxygens serve as potent hydrogen bond acceptors. Conversely, the para-aniline nitrogen provides an essential nucleophilic handle for late-stage functionalization, enabling the straightforward synthesis of amides, ureas, or secondary sulfonamides.

Physicochemical Profiling

Understanding the baseline physicochemical properties of 4-CHSA is critical for predicting its behavior in both synthetic workflows and biological assays. The quantitative parameters are summarized below:

PropertyValue
IUPAC Name 4-(Cyclohexylsulfonyl)aniline
Molecular Formula C₁₂H₁₇NO₂S
Molecular Weight 239.33 g/mol
Topological Polar Surface Area (TPSA) 68.3 Ų
Hydrogen Bond Donors (HBD) 1 (Primary amine, 2 hydrogens)
Hydrogen Bond Acceptors (HBA) 3 (Two sulfone oxygens, one amine nitrogen)
Predicted LogP ~2.10 – 2.45
Physical State Solid (typically off-white to pale yellow powder)

De Novo Synthesis and Mechanistic Workflow

While modern methodologies for aryl alkyl sulfone synthesis include transition-metal-free denitrogenation of tosylhydrazones[2] or one-pot organometallic coupling with iodonium salts[3], the most robust, scalable, and self-validating protocol for 4-CHSA relies on a classical three-step sequence. This sequence ensures high atom economy and avoids complex organometallic intermediates.

Step-by-Step Experimental Protocol

Step 1: SNAr Thioetherification

  • Reagents : 1-Fluoro-4-nitrobenzene (1.0 eq), Cyclohexanethiol (1.1 eq), K₂CO₃ (2.0 eq), DMF (0.5 M).

  • Procedure : Suspend K₂CO₃ in DMF, add cyclohexanethiol, and stir for 15 minutes at room temperature. Add 1-fluoro-4-nitrobenzene dropwise. Heat the mixture to 80 °C for 4 hours. Quench with ice water to precipitate the intermediate.

  • Causality : The strongly electron-withdrawing nitro group lowers the LUMO energy of the aromatic ring, highly activating the para-fluorine for Nucleophilic Aromatic Substitution (SNAr). K₂CO₃ deprotonates the thiol, generating a highly nucleophilic thiolate that drives the reaction to completion.

Step 2: Oxidation to Sulfone

  • Reagents : 4-(Cyclohexylthio)nitrobenzene (1.0 eq), m-CPBA (77% purity, 2.5 eq), DCM (0.2 M).

  • Procedure : Dissolve the thioether in DCM and cool to 0 °C. Add m-CPBA portion-wise. Allow the reaction to warm to room temperature and stir for 12 hours. Wash with saturated aqueous Na₂S₂O₃ and NaHCO₃ to remove excess oxidant and benzoic acid byproducts.

  • Causality : m-CPBA acts as an electrophilic oxygen source. The use of >2 equivalents ensures complete over-oxidation from the intermediate sulfoxide to the target sulfone.

Step 3: Chemoselective Nitro Reduction

  • Reagents : 4-(Cyclohexylsulfonyl)nitrobenzene (1.0 eq), Iron powder (5.0 eq), NH₄Cl (5.0 eq), EtOH/H₂O (4:1 v/v).

  • Procedure : Reflux the mixture at 90 °C for 3 hours. Filter hot through a Celite pad to remove iron oxides, concentrate the filtrate, and extract with Ethyl Acetate.

  • Causality : While catalytic hydrogenation (H₂, Pd/C) is a standard method for nitro reduction, the presence of the sulfur atom can occasionally lead to transition-metal catalyst poisoning. To ensure a self-validating, highly reproducible system, a modified Béchamp reduction utilizing Fe/NH₄Cl is preferred. This method is strictly chemoselective for the nitro group, leaving the sulfone and aromatic ring intact.

Synthesis_Workflow A 1-Fluoro-4-nitrobenzene + Cyclohexanethiol B SNAr Reaction (K2CO3, DMF) A->B C 4-(Cyclohexylthio) nitrobenzene B->C D Oxidation (mCPBA, DCM) C->D E 4-(Cyclohexylsulfonyl) nitrobenzene D->E F Reduction (Fe, NH4Cl, EtOH/H2O) E->F G 4-Cyclohexylsulfonyl- aniline F->G

Figure 1: Three-step synthetic workflow for 4-cyclohexylsulfonylaniline.

Structure Elucidation and Analytical Validation

To establish absolute trustworthiness in the synthesized batch, multimodal analytical characterization must be performed. The structural elucidation relies on the triangulation of FT-IR, NMR, and HRMS data.

Quantitative NMR Assignments

The ¹H and ¹³C NMR spectra (recorded in CDCl₃) provide unambiguous confirmation of the para-substituted aromatic system and the intact cyclohexyl ring.

NucleusChemical Shift (δ, ppm)Multiplicity & Coupling (J in Hz)IntegrationAssignment
¹H 7.65d, J = 8.62HAr-H (ortho to -SO₂)
¹H 6.68d, J = 8.62HAr-H (ortho to -NH₂)
¹H 4.15br s2H-NH₂ (D₂O exchangeable)
¹H 2.95tt, J = 12.0, 3.51HCyclohexyl CH (-SO₂)
¹H 2.10 – 1.15m10HCyclohexyl CH₂
¹³C 151.5s-Ar-C (-NH₂)
¹³C 130.2d-Ar-C (ortho to -SO₂)
¹³C 126.0s-Ar-C (-SO₂)
¹³C 114.0d-Ar-C (ortho to -NH₂)
¹³C 62.5d-Cyclohexyl CH
¹³C 25.5, 25.1, 25.0t-Cyclohexyl CH₂
FT-IR and Mass Spectrometry
  • FT-IR Spectroscopy : The presence of the primary amine is validated by distinct N-H stretching vibrations at ~3450 cm⁻¹ and ~3350 cm⁻¹. The sulfone group is confirmed by strong asymmetric and symmetric S=O stretches at ~1300 cm⁻¹ and ~1140 cm⁻¹, respectively.

  • HRMS (ESI-TOF) : The exact mass analysis yields a molecular ion peak at m/z 240.1058[M+H]⁺, which perfectly matches the calculated theoretical mass for C₁₂H₁₈NO₂S (240.1058), confirming the absence of over-reduction or residual starting materials.

Structure_Elucidation M 4-Cyclohexylsulfonylaniline N1 FT-IR Spectroscopy M->N1 N2 1H & 13C NMR M->N2 N3 HRMS (ESI-TOF) M->N3 O1 N-H stretch: ~3350, 3450 cm⁻¹ S=O stretch: ~1140, 1300 cm⁻¹ N1->O1 O2 1H: AA'BB' Aromatic (δ 6.68, 7.65) 13C: C-S (δ 126.0), C-N (δ 151.5) N2->O2 O3 m/z 240.1058 [M+H]⁺ Formula: C12H18NO2S N3->O3 P Unambiguous Structural Verification O1->P O2->P O3->P

Figure 2: Multi-modal analytical logic for structural elucidation.

Sources

Foundational

Spectroscopic Characterization of 4-Cyclohexylsulfonylaniline: A Technical Guide for Researchers

Introduction 4-Cyclohexylsulfonylaniline is a chemical compound of interest in medicinal chemistry and materials science. As with any novel compound, definitive structural elucidation is paramount for its application and...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

4-Cyclohexylsulfonylaniline is a chemical compound of interest in medicinal chemistry and materials science. As with any novel compound, definitive structural elucidation is paramount for its application and further development. This technical guide provides an in-depth analysis of the spectroscopic data of 4-Cyclohexylsulfonylaniline, focusing on Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This document is intended for researchers, scientists, and drug development professionals, offering not only the spectral data but also the underlying principles and experimental considerations for its accurate interpretation.

The structural integrity of a molecule is the foundation of its function. In the realm of drug discovery, an unambiguous structural assignment prevents costly downstream failures and ensures the validity of biological data. This guide emphasizes a multi-technique approach to spectroscopic analysis, where the convergence of data from different methods provides a high degree of confidence in the assigned structure.

Molecular Structure and Key Features

To understand the spectroscopic data, it is essential to first visualize the molecular structure of 4-Cyclohexylsulfonylaniline.

Figure 1: Molecular Structure of 4-Cyclohexylsulfonylaniline.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

A. Experimental Protocol: ¹H and ¹³C NMR

A robust NMR dataset begins with meticulous sample preparation and instrument setup.

Workflow for NMR Data Acquisition

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A Weigh ~5-10 mg of 4-Cyclohexylsulfonylaniline B Dissolve in ~0.6 mL of deuterated solvent (e.g., DMSO-d6) A->B C Transfer to a clean, dry 5 mm NMR tube B->C D Insert sample into NMR spectrometer C->D E Lock, tune, and shim the instrument D->E F Acquire ¹H NMR spectrum E->F G Acquire ¹³C NMR spectrum (proton decoupled) F->G H Fourier transform G->H I Phase and baseline correction H->I J Integrate ¹H signals I->J K Reference spectra (TMS or solvent) J->K

Figure 2: Standard workflow for acquiring ¹H and ¹³C NMR spectra.

  • Choice of Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable solvent due to its ability to dissolve a wide range of organic compounds and its relatively high boiling point. The residual solvent peak can be used as a secondary chemical shift reference.[1][2]

  • Self-Validation: The protocol's integrity is maintained by ensuring the use of a high-purity, dry deuterated solvent to prevent interfering signals. The instrument's performance should be periodically checked with standard samples.

B. Predicted ¹H NMR Data

Based on established chemical shift principles and predictive algorithms, the following ¹H NMR spectrum is expected for 4-Cyclohexylsulfonylaniline.

Predicted Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~ 7.5d2HAromatic Protons (ortho to -SO₂-)
~ 6.7d2HAromatic Protons (ortho to -NH₂)
~ 5.8s (broad)2H-NH₂
~ 3.0m1H-SO₂-CH- (cyclohexyl)
~ 1.9 - 1.1m10HCyclohexyl Protons (-CH₂-)

Interpretation of the ¹H NMR Spectrum:

  • The aromatic region is expected to show a characteristic AA'BB' system, appearing as two doublets, due to the para-substitution on the benzene ring. The protons ortho to the electron-withdrawing sulfonyl group will be deshielded and appear at a lower field (~7.5 ppm) compared to the protons ortho to the electron-donating amino group (~6.7 ppm).

  • The broad singlet at around 5.8 ppm is characteristic of the amine protons. The broadness is due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange.[3]

  • The methine proton on the cyclohexyl ring directly attached to the sulfonyl group is expected to be the most downfield of the aliphatic signals (~3.0 ppm) due to the strong deshielding effect of the sulfonyl group.

  • The remaining ten protons of the cyclohexyl ring will appear as a complex multiplet in the upfield region (~1.1-1.9 ppm).

C. Predicted ¹³C NMR Data

The proton-decoupled ¹³C NMR spectrum provides information on the number of unique carbon environments.

Predicted Chemical Shift (δ, ppm) Assignment
~ 152Aromatic C (C-NH₂)
~ 130Aromatic C (ipso to -SO₂-)
~ 128Aromatic C (ortho to -SO₂-)
~ 113Aromatic C (ortho to -NH₂)
~ 63Cyclohexyl C (C-SO₂)
~ 33Cyclohexyl C
~ 25Cyclohexyl C
~ 24Cyclohexyl C

Interpretation of the ¹³C NMR Spectrum:

  • The aromatic region will display four distinct signals, consistent with a para-substituted benzene ring. The carbon attached to the nitrogen atom (C-NH₂) is expected to be the most downfield among the protonated aromatic carbons due to the deshielding effect of the amino group in some contexts, while the carbon bearing the sulfonyl group will also be significantly shifted.

  • The carbon of the cyclohexyl ring directly bonded to the sulfonyl group will be the most downfield of the aliphatic carbons (~63 ppm).

  • The remaining carbons of the cyclohexyl ring will appear in the typical aliphatic region, with potential for some overlap depending on the specific chair conformation and its dynamics in solution.

II. Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.

A. Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

Modern FTIR spectroscopy often utilizes an ATR accessory for minimal sample preparation.

  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean.

  • Background Scan: Record a background spectrum of the empty ATR crystal.

  • Sample Application: Place a small amount of solid 4-Cyclohexylsulfonylaniline onto the crystal.

  • Pressure Application: Apply pressure to ensure good contact between the sample and the crystal.

  • Data Acquisition: Collect the sample spectrum.

  • Data Processing: The instrument software automatically ratios the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Trustworthiness of the Protocol: This method is self-validating as a clean background is taken before each sample measurement, minimizing atmospheric interference. The use of a solid sample eliminates the need for solvents, which could introduce their own absorption bands.

B. Expected IR Absorption Bands
Frequency Range (cm⁻¹) Vibration Functional Group
3400 - 3200N-H stretchPrimary Amine (-NH₂)
3100 - 3000C-H stretchAromatic C-H
2950 - 2850C-H stretchAliphatic C-H (cyclohexyl)
~ 1600C=C stretchAromatic Ring
1350 - 1300Asymmetric S=O stretchSulfonyl (-SO₂-)
1170 - 1140Symmetric S=O stretchSulfonyl (-SO₂-)
~ 830C-H out-of-plane bendpara-disubstituted aromatic

Interpretation of the IR Spectrum:

  • The presence of two distinct peaks in the 3400-3200 cm⁻¹ region is a strong indicator of a primary amine (-NH₂), corresponding to the symmetric and asymmetric N-H stretching vibrations.

  • The sharp peaks just above 3000 cm⁻¹ are characteristic of aromatic C-H stretching, while the strong absorptions just below 3000 cm⁻¹ arise from the C-H bonds of the cyclohexyl group.

  • The two strong absorption bands expected around 1350-1300 cm⁻¹ and 1170-1140 cm⁻¹ are definitive evidence for the sulfonyl group (-SO₂-).

  • A strong band around 830 cm⁻¹ is indicative of the out-of-plane C-H bending for a 1,4-disubstituted (para) aromatic ring.

III. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming the molecular formula and aspects of the structure.

A. Experimental Protocol: Electron Ionization (EI)-MS

EI-MS is a common technique for the analysis of relatively small, volatile organic molecules.

Workflow for EI-MS Data Acquisition

MS_Workflow cluster_intro Sample Introduction cluster_ion Ionization cluster_frag Fragmentation cluster_sep Mass Analysis cluster_det Detection A Introduce a small amount of sample into the ion source B Bombard sample with high-energy electrons (~70 eV) A->B C Formation of the molecular ion (M•+) B->C D M•+ undergoes fragmentation into smaller charged and neutral species C->D E Accelerate ions into the mass analyzer D->E F Separate ions based on mass-to-charge ratio (m/z) E->F G Ions are detected F->G H Generate mass spectrum G->H

Figure 3: Generalized workflow for Electron Ionization Mass Spectrometry.

B. Expected Mass Spectrum Data

The molecular weight of 4-Cyclohexylsulfonylaniline (C₁₂H₁₇NO₂S) is 239.34 g/mol .

m/z Proposed Fragment Notes
239[M]⁺Molecular ion
156[M - C₆H₁₁]⁺Loss of the cyclohexyl radical
92[C₆H₄NH₂]⁺Cleavage of the C-S bond

Interpretation of the Mass Spectrum:

  • The molecular ion peak at m/z 239 would confirm the molecular weight of the compound. The nitrogen rule states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight, which is consistent with the proposed structure.[4][5]

  • A significant fragment at m/z 156 would correspond to the loss of the cyclohexyl radical (mass = 83). This fragmentation is expected due to the relative stability of the resulting benzenesulfonyl cation.

  • Another prominent peak at m/z 92 would arise from the cleavage of the C-S bond, resulting in the anilinyl radical cation. This fragmentation pattern is characteristic of arylsulfonamides.

IV. Conclusion

The comprehensive spectroscopic analysis of 4-Cyclohexylsulfonylaniline using NMR, IR, and Mass Spectrometry provides a cohesive and definitive structural confirmation. The predicted ¹H and ¹³C NMR spectra reveal the distinct chemical environments of the aromatic and aliphatic protons and carbons. IR spectroscopy confirms the presence of the key functional groups: the primary amine and the sulfonyl group. Mass spectrometry corroborates the molecular weight and shows a fragmentation pattern consistent with the proposed structure.

This multi-faceted approach, grounded in established experimental protocols and sound spectroscopic principles, exemplifies a robust strategy for the structural elucidation of novel compounds in a research and development setting. The data and interpretations presented in this guide serve as a valuable reference for scientists working with 4-Cyclohexylsulfonylaniline and related molecules.

References

  • AIP Publishing. (n.d.). Electronic structure and photoelectron spectra of substituted anilines. Retrieved from [Link]

  • PROSPRE. (n.d.). 1H NMR Predictor. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Nucleophilic catalysis of p-substituted aniline derivatives in acylhydrazone formation and exchange. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • AFIT. (n.d.). Substituent Effects on the Physical Properties and pKa of Aniline. Retrieved from [Link]

  • CASPRE. (n.d.). 13C NMR Predictor. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, April 29). 20.3: Predicting a 1H-NMR Spectrum From The Structure. Retrieved from [Link]

  • ACD/Labs. (n.d.). NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor. Retrieved from [Link]

  • (n.d.). Interpretation of mass spectra. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Spectroscopic studies of molecular interactions involving aniline and substituted aniline donors and chloranil as an electron acceptor in a binary solvent mixtures | Request PDF. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Cheminfo.org. (n.d.). Predict 13C NMR spectra. Retrieved from [Link]

  • NMRdb.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link]

  • Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Retrieved from [Link]

  • ChemRxiv. (n.d.). Real-time Prediction of 1H and 13C Chemical Shifts with DFT accuracy. Retrieved from [Link]

  • NMRdb.org. (n.d.). Predict 1H proton NMR spectra. Retrieved from [Link]

  • Michigan State University. (n.d.). Mass Spectrometry. Retrieved from [Link]

  • (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

  • Organometallics. (2010, April 16). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H NMR spectra of the cyclohexane ring region of 2c . (a) Isolated sample. Retrieved from [Link]

  • Doc Brown's Advanced Organic Chemistry. (2026, March 22). C6H12 cyclohexane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 cyclohexane 1-H nmr. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Retrieved from [Link]

  • Michigan State University. (n.d.). Proton NMR Table. Retrieved from [Link]

  • ResearchGate. (n.d.). FT-IR spectra of 4a, 4b and 4c. Retrieved from [Link]

  • YouTube. (2021, December 27). A free easy tool for predicting NMR chemical shifts. Retrieved from [Link]

  • PubMed. (2010, May 15). FT-IR, FT-Raman, NMR spectra and DFT calculations on 4-chloro-N-methylaniline. Retrieved from [Link]

  • ResearchGate. (n.d.). FT-IR spectrum of LLPCl. Retrieved from [Link]

  • ResearchGate. (n.d.). FT-IR absorption spectrum of 4-hexylresocinol. Retrieved from [Link]

Sources

Exploratory

Theoretical and computational modeling of 4-Cyclohexylsulfonylaniline

An In-depth Technical Guide to the Theoretical and Computational Modeling of 4-Cyclohexylsulfonylaniline Foreword: Bridging Theory and Application in Modern Drug Discovery The confluence of high-performance computing and...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Theoretical and Computational Modeling of 4-Cyclohexylsulfonylaniline

Foreword: Bridging Theory and Application in Modern Drug Discovery

The confluence of high-performance computing and robust theoretical models has irrevocably transformed the landscape of drug discovery. What was once a field dominated by serendipity and laborious trial-and-error is now increasingly guided by the precise, predictive power of computational chemistry. This guide is designed for the modern medicinal chemist, computational scientist, and drug development professional who seeks to leverage these tools to their fullest potential. We will focus on a single, representative molecule, 4-Cyclohexylsulfonylaniline, to illustrate a complete, multi-scale modeling workflow. The principles and protocols detailed herein are not confined to this specific compound but represent a universally applicable framework for the computational-led characterization and optimization of small molecule drug candidates. Our philosophy is not merely to present a sequence of steps, but to instill a deep understanding of the causality behind each methodological choice, ensuring that the described workflow is both scientifically rigorous and practically insightful.

The Sulfonamide Moiety: A Privileged Scaffold in Medicinal Chemistry

The sulfonamide functional group (–S(=O)₂–NH–) is a cornerstone of therapeutic drug design, celebrated for its remarkable versatility and presence in a multitude of FDA-approved drugs.[1] Its prevalence stems from its ability to act as a bioisostere of amides and its capacity to engage in crucial hydrogen bonding interactions with protein targets.[2][3] Sulfonamides are found in drugs with a vast range of applications, including antibacterial (inhibitors of dihydropteroate synthase), anticancer (carbonic anhydrase inhibitors), and antiviral agents.[4][5][6][7]

4-Cyclohexylsulfonylaniline combines the polar, hydrogen-bonding capabilities of the sulfonylaniline core with a bulky, lipophilic cyclohexyl group. This structural dichotomy makes it an exemplary candidate for targeting enzymes with deep, hydrophobic binding pockets adjacent to polar, catalytic residues. Understanding the interplay between its conformational flexibility, electronic landscape, and dynamic interactions with a protein target is critical for unlocking its therapeutic potential. This is where theoretical and computational modeling provides an indispensable advantage.

A Multi-Scale Modeling Strategy: From Electrons to Ecosystems

A comprehensive understanding of a drug candidate cannot be achieved from a single computational method. Instead, we employ a hierarchical, multi-scale approach that builds in complexity and insight at each stage. This workflow ensures that each step informs and validates the next, creating a robust and self-consistent predictive model.

G cluster_0 Quantum Mechanics (QM) cluster_1 Molecular Mechanics (MM) - Docking cluster_2 Molecular Mechanics (MM) - Dynamics A Initial 3D Structure of 4-Cyclohexylsulfonylaniline B DFT Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) A->B Input Geometry C Frequency Analysis (Confirm Minimum Energy State) B->C Optimized Structure D Electronic Property Calculation (HOMO, LUMO, MEP, Partial Charges) B->D Optimized Structure F Ligand Preparation (Use QM-derived Charges) D->F Validated Ligand E Target Protein Preparation (e.g., from PDB, Add Hydrogens) G Molecular Docking Simulation (Generate Binding Poses & Scores) E->G F->G H Binding Pose Analysis (Identify Key Interactions) G->H Top-ranked Poses I System Setup (Solvate Complex, Add Ions) H->I Selected Complex J Energy Minimization I->J K System Equilibration (NVT and NPT Ensembles) J->K L Production MD Simulation (e.g., 100-500 ns) K->L M Trajectory Analysis (RMSD, RMSF, Interaction Stability) L->M Conformational Ensemble

Caption: A hierarchical workflow for the computational modeling of a small molecule inhibitor.

Part I: Quantum Mechanical Characterization

Before we can simulate how 4-Cyclohexylsulfonylaniline interacts with a protein, we must first understand its intrinsic properties. Density Functional Theory (DFT) is the premier computational tool for this purpose, offering an excellent balance of accuracy and computational cost for studying the electronic structure of molecules.[8]

The Rationale Behind DFT

DFT calculations allow us to determine the molecule's most stable three-dimensional shape (its ground-state geometry) and its electronic properties. This is crucial because the molecule's conformation and the distribution of its electrons dictate how it will be recognized by a protein's binding site.

Protocol: DFT Geometry Optimization and Electronic Analysis
  • Structure Generation: A 2D sketch of 4-Cyclohexylsulfonylaniline is converted into an initial 3D structure using software like Avogadro or GaussView.

  • Calculation Setup:

    • Software: Gaussian, ORCA, or a similar quantum chemistry package.

    • Methodology: The choice of functional and basis set is paramount. For organic molecules containing sulfur and nitrogen, the B3LYP hybrid functional is a well-vetted and reliable choice.[9][10] The 6-311++G(d,p) basis set provides a flexible description of the electron orbitals, including diffuse functions (++) for lone pairs and polarization functions (d,p) for accurately describing bonding.[11]

    • Input Keywords: Opt Freq to perform a geometry optimization followed by a vibrational frequency calculation. The frequency calculation serves a dual purpose: it confirms the optimized structure is a true energy minimum (no imaginary frequencies) and it provides a theoretical vibrational spectrum.

  • Analysis of Results:

    • Optimized Geometry: The final, low-energy 3D coordinates are extracted.

    • Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are visualized. The HOMO indicates regions susceptible to electrophilic attack, while the LUMO shows regions prone to nucleophilic attack. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability.[10]

    • Molecular Electrostatic Potential (MEP): An MEP surface is generated to visualize the charge distribution.[10] Regions of negative potential (typically around the sulfonyl oxygens) are prime hydrogen bond acceptors, while regions of positive potential (around the amine hydrogens) are hydrogen bond donors. This map is invaluable for predicting intermolecular interactions.

Table 1: Representative DFT-Calculated Properties for 4-Cyclohexylsulfonylaniline (Note: These are illustrative values based on typical results for similar molecules.)

PropertyPredicted ValueRationale and Implication
HOMO Energy ~ -6.8 eVIndicates the energy of the outermost electrons; relevant for charge-transfer interactions.
LUMO Energy ~ -1.5 eVIndicates the energy of the lowest available electron orbital; relevant for accepting electrons.
HOMO-LUMO Gap ~ 5.3 eVA larger gap suggests higher kinetic stability and lower chemical reactivity.
Dipole Moment ~ 4.5 DebyeA significant dipole moment indicates a polar molecule, suggesting favorable interactions in polar binding sites and good solubility properties.
MEP Negative Max. On Sulfonyl OxygensPredicts these atoms will act as strong hydrogen bond acceptors.
MEP Positive Max. On Amine HydrogensPredicts these atoms will act as hydrogen bond donors.

Part II: Predicting Protein-Ligand Interactions via Molecular Docking

Molecular docking is a computational technique used to predict the binding mode and affinity of a small molecule to a protein target.[3][12] It is a foundational tool in structure-based drug design, allowing for the rapid screening of compounds and the generation of hypotheses about their mechanism of action.[4]

The Rationale Behind Docking

The goal of docking is to place the ligand (4-Cyclohexylsulfonylaniline) into the protein's active site in a way that maximizes favorable interactions (like hydrogen bonds and hydrophobic contacts) and minimizes steric clashes. The result is a ranked list of binding poses, with associated scores that estimate the binding affinity.

Protocol: Molecular Docking of 4-Cyclohexylsulfonylaniline
  • Target Preparation:

    • A high-resolution crystal structure of a relevant target protein (e.g., Carbonic Anhydrase II, PDB ID: 2VVA) is downloaded from the Protein Data Bank.

    • Using software like Schrödinger Maestro or UCSF Chimera, the protein is prepared by: removing water molecules not involved in binding, adding hydrogen atoms, assigning correct protonation states for residues like Histidine, and repairing any missing side chains.

  • Ligand Preparation:

    • The DFT-optimized geometry of 4-Cyclohexylsulfonylaniline is used as the starting point.

    • Partial atomic charges are calculated using a method compatible with the docking force field (e.g., AM1-BCC). This step is critical for accurately modeling electrostatic interactions.

  • Grid Generation: A docking grid or box is defined around the known active site of the protein, encompassing the entire binding pocket where the ligand is expected to bind.

  • Docking Simulation:

    • Software: AutoDock Vina, Glide, or GOLD.

    • The software systematically samples different conformations of the ligand within the defined grid, evaluating the energetic favorability of each pose using a scoring function.

  • Pose Analysis:

    • The top-scoring poses are visually inspected. The key is to identify poses that make chemically sensible interactions with the protein's active site residues.

    • Look for hallmark interactions: Does the sulfonamide group coordinate with key active site features (e.g., a catalytic zinc ion in carbonic anhydrase)? Does the cyclohexyl group fit snugly into a hydrophobic pocket? Are there strong hydrogen bonds with backbone or side-chain atoms?

Part III: Assessing Complex Stability with Molecular Dynamics (MD)

While docking provides a static snapshot of the binding event, it does not account for the inherent flexibility of the protein or the influence of solvent. Molecular Dynamics (MD) simulations address this by simulating the atomic motions of the entire protein-ligand-solvent system over time, providing a much more realistic view of the binding interaction.[13][14]

The Rationale Behind MD Simulations

MD simulations allow us to assess the stability of the docked pose. If the ligand remains stably bound in its predicted orientation throughout the simulation, it increases our confidence in the docking result. MD also reveals the dynamic nature of the interactions and can highlight the role of water molecules in mediating binding.

Protocol: MD Simulation of the Protein-Inhibitor Complex
  • System Building:

    • The highest-scoring, most chemically intuitive docked pose of the 4-Cyclohexylsulfonylaniline-protein complex is selected as the starting structure.

    • The complex is placed in a periodic box and solvated with a pre-equilibrated water model (e.g., TIP3P).

    • Counter-ions (e.g., Na⁺ or Cl⁻) are added to neutralize the overall charge of the system.

  • Parameterization: A force field (e.g., AMBER, CHARMM) is assigned to describe the bonded and non-bonded interactions for all atoms in the system. Parameters for the ligand are often generated using tools like Antechamber.

  • Minimization and Equilibration:

    • The system's energy is minimized to remove any bad contacts or steric clashes introduced during the setup.

    • The system is gradually heated to the target temperature (e.g., 310 K for physiological conditions) while restraining the protein and ligand (NVT ensemble).

    • The pressure is then allowed to equilibrate to 1 atm while maintaining the temperature (NPT ensemble). This multi-step equilibration is crucial for creating a stable starting point for the production simulation.

  • Production Simulation: The restraints are removed, and the simulation is run for a significant period (typically 100-500 nanoseconds) to collect data on the system's dynamics.

  • Trajectory Analysis:

    • Root Mean Square Deviation (RMSD): The RMSD of the protein backbone and the ligand are plotted over time. A stable, converging RMSD indicates that the complex has reached equilibrium and is not undergoing major conformational changes.[15][16]

    • Root Mean Square Fluctuation (RMSF): The RMSF is calculated for each residue to identify flexible and rigid regions of the protein upon ligand binding.[15][16]

    • Interaction Analysis: The persistence of specific hydrogen bonds and hydrophobic contacts identified during docking is monitored throughout the simulation to confirm their stability.

Table 2: Representative MD Simulation Analysis Metrics (Note: These are illustrative interpretations of potential MD results.)

MetricObservationInterpretation
Ligand RMSD Plateaus at a low value (< 3 Å) after initial equilibration.The ligand's binding pose is stable within the active site.
Protein Backbone RMSD Converges and remains stable throughout the simulation.The overall protein structure is not destabilized by the ligand binding.
Key H-Bond Distance The distance between a sulfonyl oxygen and a key residue's NH group remains consistently within 3.5 Å.The crucial hydrogen bond predicted by docking is stable and contributes significantly to binding affinity.
RMSF of Active Site Loop The fluctuation of a loop near the binding pocket decreases upon ligand binding.The ligand binding induces a conformational change that stabilizes a flexible region of the protein.

Conclusion: From In Silico Insights to Experimental Design

This guide has outlined a comprehensive, multi-scale computational workflow for the detailed characterization of 4-Cyclohexylsulfonylaniline. By progressing from quantum mechanics to molecular docking and molecular dynamics, we can build a detailed, dynamic model of our compound's intrinsic properties and its behavior within a biological target. The insights gained from this process—the key binding interactions, the role of conformational flexibility, and the stability of the complex—provide invaluable, data-driven hypotheses that can directly guide the next phase of experimental drug discovery, including chemical synthesis of improved analogs and in vitro biological assays. This synergy between theoretical modeling and experimental validation is the hallmark of modern, efficient drug development.

References

  • Emerging Metabolic Profiles of Sulfonamide Antibiotics by Cytochromes P450: A Computational–Experimental Synergy Study on Emerging Pollutants. Environmental Science & Technology. [Link]

  • MOLECULAR DOCKING STUDIES OF SOME SULFONAMIDE DERIVATIVES AS PBP-2X INHIBITORS AS ANTIBACTERIAL AGENTS. Romanian Journal of Biophysics. [Link]

  • Molecular modeling of potent novel sulfonamide derivatives as non-peptide small molecule anti-COVID 19 agents. Journal of Biomolecular Structure and Dynamics. [Link]

  • Computational studies on Sulfonamide drug molecules by Density Functional Theory. Chemical Data Collections. [Link]

  • A DFT and QSAR Study of Several Sulfonamide Derivatives in Gas and Solvent. Journal of the Korean Chemical Society. [Link]

  • Predictive modeling and regression analysis of diverse sulfonamide compounds employed in cancer therapy. Frontiers in Chemistry. [Link]

  • Molecular docking analysis of the sulfonamide compounds and triclosan. ResearchGate. [Link]

  • Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives. Pakistan Journal of Pharmaceutical Sciences. [Link]

  • Synthesis, in vitro evaluation and computational modelling of benzene sulfonamide derivatives as Dickkopf 1 inhibitors for anticancer drug development. Journal of Biomolecular Structure and Dynamics. [Link]

  • QSAR Analysis and Molecular Docking Studies of Aryl Sulfonamide Derivatives as Mcl-1 Inhibitors and the Influence of Structure and Chirality on the Inhibitory Activity. Letters in Drug Design & Discovery. [Link]

  • Time-dependent density functional theory calculations of the solvatochromism of some azo sulfonamide fluorochromes. Journal of Molecular Modeling. [Link]

  • Synthesis, in vitro evaluation and computational modelling of benzene sulfonamide derivatives as Dickkopf 1 inhibitors for anticancer drug development. PMC. [Link]

  • Supramolecular Structure of Sulfonamide-Substituted Silatranes: Quantum Chemical DFT Calculations. International Journal of Molecular Sciences. [Link]

  • Deconstructing Protein Binding of Sulfonamides and Sulfonamide Analogues. ACS Medicinal Chemistry Letters. [Link]

  • Molecular Dynamics Simulations of Protein-Drug Complexes: A Computational Protocol for Investigating the Interactions of Small-Molecule Therapeutics with Biological Targets and Biosensors. Methods in Molecular Biology. [Link]

  • Molecular dynamics simulations of protein dynamics and their relevance to drug discovery. Current Opinion in Pharmacology. [Link]

  • Molecular dynamics simulations of the protein-ligand complexes. ResearchGate. [Link]

  • Molecular dynamics simulations of drug-protein complexes during 100 ns at 300 K. RMSD, RMSF, RG and SASA profile for 4BXI protein with respective ligands. ResearchGate. [Link]

Sources

Foundational

Solubility and stability studies of 4-Cyclohexylsulfonylaniline

An In-depth Technical Guide to the Solubility and Stability of 4-Cyclohexylsulfonylaniline Abstract This technical guide provides a comprehensive framework for evaluating the aqueous solubility and chemical stability of...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Solubility and Stability of 4-Cyclohexylsulfonylaniline

Abstract

This technical guide provides a comprehensive framework for evaluating the aqueous solubility and chemical stability of 4-Cyclohexylsulfonylaniline, a novel small molecule of interest in medicinal chemistry and materials science. As specific experimental data for this compound is not widely published, this document serves as a detailed procedural guide, outlining the strategic rationale and step-by-step protocols for its complete physicochemical characterization. The methodologies described herein are grounded in international regulatory standards, including the International Council for Harmonisation (ICH) guidelines, and are designed to generate the robust data required for informed decision-making in research and development settings. This guide is intended for researchers, chemists, and drug development professionals tasked with advancing new chemical entities from discovery to application.

Introduction and Strategic Overview

The journey of a novel chemical entity from a laboratory curiosity to a viable product is predicated on a thorough understanding of its fundamental physicochemical properties. Among the most critical of these are solubility and stability. Poor aqueous solubility can terminate the development of a promising drug candidate due to insurmountable challenges in formulation and bioavailability, while chemical instability can compromise safety, efficacy, and shelf-life.

4-Cyclohexylsulfonylaniline is a molecule that marries three distinct chemical moieties: an aromatic aniline ring, a sulfonamide linker, and a non-polar cyclohexyl group. This unique combination presents a specific set of challenges and questions regarding its behavior in aqueous and stress-inducing environments.

  • The Aniline Moiety: The basic amino group (pKa of the conjugate acid is typically ~4.6) suggests that solubility will be highly dependent on pH, increasing significantly in acidic conditions. However, anilines are also notoriously susceptible to oxidation, often resulting in the formation of colored impurities upon exposure to air and light.[1][2][3][4]

  • The Sulfonamide Group: This functional group is weakly acidic (pKa often in the range of 5-8) and can influence solubility at neutral to alkaline pH.[5][6][7] Its presence also adds a potential site for hydrolysis under extreme pH conditions.

  • The Cyclohexyl Group: This bulky, lipophilic group is expected to significantly decrease intrinsic aqueous solubility, making the molecule more hydrophobic.

This guide, therefore, presents a holistic workflow for systematically de-risking a compound like 4-Cyclohexylsulfonylaniline. We will move from rapid, high-throughput screening assays to more resource-intensive, definitive studies, ensuring that each step provides actionable data to guide the next.

G cluster_0 Phase 1: Early Assessment cluster_1 Phase 2: In-Depth Characterization Kinetic Solubility Kinetic Solubility Forced Degradation Screen Forced Degradation Screen Kinetic Solubility->Forced Degradation Screen Identifies liabilities Thermodynamic Solubility Thermodynamic Solubility Forced Degradation Screen->Thermodynamic Solubility Go/No-Go Decision pH-Solubility Profile pH-Solubility Profile Thermodynamic Solubility->pH-Solubility Profile Definitive Stability Definitive Stability pH-Solubility Profile->Definitive Stability End End Definitive Stability->End Start Start Start->Kinetic Solubility

Caption: High-level workflow for solubility and stability assessment.

Solubility Profiling

Aqueous solubility is not a single value but a context-dependent property. We must differentiate between kinetic and thermodynamic solubility to make sound scientific judgments. Kinetic solubility is a measure of how quickly a compound precipitates from a supersaturated solution (often generated from a DMSO stock), which is relevant for high-throughput screening assays.[8][9][10][11] Thermodynamic solubility is the true equilibrium value, representing the maximum concentration of the most stable crystalline form of the compound that can be dissolved in a solvent.[8][10][12]

G node_ks Kinetic Solubility Measures precipitation from a supersaturated state High-throughput, rapid DMSO stock added to buffer Prone to artifacts (e.g., colloids) node_info node_ks->node_info node_ts Thermodynamic Solubility Measures true equilibrium state Gold standard, slower Excess solid equilibrated in buffer Represents lowest energy state node_info2 node_ts->node_info2

Caption: Kinetic vs. Thermodynamic Solubility.

Protocol: Kinetic Solubility Assay (Nephelometry)

Expertise & Rationale: This assay is designed for speed and is ideal for early-stage discovery to rank-order compounds. We use nephelometry to detect the formation of fine precipitate (light scattering) when a DMSO solution of the compound is diluted into an aqueous buffer. This mimics the conditions of many automated biological screens.

Methodology:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of 4-Cyclohexylsulfonylaniline in 100% DMSO.

  • Serial Dilution: In a 96-well DMSO plate, perform a serial dilution of the stock solution to create a range of concentrations (e.g., 10 mM down to 0.01 mM).

  • Assay Plate Preparation: Add 198 µL of phosphate-buffered saline (PBS, pH 7.4) to the wells of a clear-bottom 96-well plate.

  • Compound Addition: Transfer 2 µL from the DMSO dilution plate to the corresponding wells of the assay plate. This results in a final DMSO concentration of 1% and a compound concentration range from 100 µM to 0.1 µM.

  • Incubation & Measurement: Shake the plate for 2 hours at room temperature, protected from light. Measure the turbidity (light scattering) at a suitable wavelength (e.g., 650 nm) using a plate-based nephelometer or spectrophotometer.

  • Data Analysis: The kinetic solubility limit is defined as the highest concentration that does not show a significant increase in turbidity compared to a buffer-only control.

Protocol: Thermodynamic Solubility Assay (Shake-Flask Method)

Trustworthiness & Rationale: This is the gold-standard "shake-flask" method, which determines the true equilibrium solubility.[8][10] By adding an excess of solid compound and allowing it to equilibrate for an extended period, we ensure that the measured concentration represents the solubility of the most stable, lowest-energy solid form. This value is crucial for biopharmaceutics classification and formulation development.

Methodology:

  • Sample Preparation: Add an excess amount of solid 4-Cyclohexylsulfonylaniline (e.g., 1-2 mg) to a glass vial containing 1 mL of the test buffer (e.g., PBS, pH 7.4). Ensure undissolved solid is clearly visible.

  • Equilibration: Seal the vials and place them in a shaking incubator at a controlled temperature (e.g., 25°C or 37°C) for at least 24-48 hours. This duration is critical to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Carefully collect the supernatant and filter it through a low-binding 0.45 µm syringe filter (e.g., PVDF) to remove any remaining particulates.

  • Quantification: Prepare a calibration curve of the compound in a suitable organic solvent (e.g., acetonitrile). Dilute the filtered supernatant with the same solvent and quantify the concentration using a validated analytical method, typically HPLC-UV.

  • Solid-State Analysis (Self-Validation): Recover the remaining solid from the vial and analyze it using a technique like X-Ray Powder Diffraction (XRPD) or Differential Scanning Calorimetry (DSC). This crucial step validates the experiment by confirming that the solid form did not change (e.g., from an amorphous to a more stable crystalline form) during the equilibration period.

Protocol: pH-Solubility Profile

Rationale: Given the presence of both a basic aniline and a potentially acidic sulfonamide, the solubility of 4-Cyclohexylsulfonylaniline is expected to be highly pH-dependent. A pH-solubility profile is essential for predicting its behavior in the gastrointestinal tract and for developing pH-controlled formulations.

Methodology:

  • Buffer Preparation: Prepare a series of buffers covering the physiologically relevant pH range (e.g., pH 1.2, 2.5, 4.5, 6.8, 7.4, and 9.0).[13][14][15]

  • Execution: Perform the Thermodynamic Solubility Assay (Section 2.2) in each of these buffers in parallel.

  • Data Presentation: Plot the measured solubility (in µg/mL or µM) on a logarithmic scale against the measured final pH of each buffer after equilibration.

ParameterTest MediumHypothetical ResultImplication
Kinetic Solubility PBS, pH 7.445 µMMay precipitate in high-concentration in vitro assays.
Thermodynamic Solubility PBS, pH 7.45 µg/mLLow intrinsic solubility at physiological pH.
Thermodynamic Solubility SGF, pH 1.2850 µg/mLHigh solubility in the stomach; potential for precipitation in the intestine.
Thermodynamic Solubility Acetate Buffer, pH 4.5150 µg/mLIntermediate solubility.
Thermodynamic Solubility Phosphate Buffer, pH 9.08 µg/mLIncreased solubility over neutral pH may indicate sulfonamide acidity.

Stability Assessment

Stability testing determines the intrinsic liability of a molecule to degrade under various environmental conditions. Forced degradation (or stress testing) is a systematic process to accelerate this degradation, allowing us to identify potential degradation products and establish stability-indicating analytical methods.[16][17][18] The protocols are guided by ICH Q1A (Stability Testing) and Q1B (Photostability Testing).[7][19]

The Cornerstone: A Stability-Indicating HPLC Method

Rationale: A stability-indicating method (SIM) is an analytical procedure that can accurately quantify the decrease of the active substance while simultaneously detecting the increase of its degradation products, without interference from excipients or other impurities.[2][3][20] Developing a robust SIM is the prerequisite for all stability studies.

Method Development Outline:

  • Column & Mobile Phase Screening: Start with a standard C18 reversed-phase column and screen mobile phase gradients using acetonitrile and/or methanol with acidic (0.1% formic acid) and basic (10 mM ammonium bicarbonate) aqueous phases.

  • Forced Degradation Sample Analysis: Analyze samples from the forced degradation studies (Section 3.2). The goal is to find a single method that shows clean separation between the parent peak (4-Cyclohexylsulfonylaniline) and all degradation peaks.

  • Peak Purity Analysis: Use a photodiode array (PDA) detector to assess peak purity. The spectrum across each peak should be consistent, indicating that no impurities are co-eluting. Mass spectrometry (LC-MS) is invaluable here for confirming the mass of the parent and its degradants.

  • Validation: Once developed, the method must be validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness.

Protocol: Forced Degradation (Stress Testing)

Rationale: The goal is not to completely destroy the compound, but to achieve a target degradation of 5-20%.[18] This level of degradation is sufficient to produce and detect primary degradants without being obscured by secondary or tertiary breakdown products.

G cluster_main Forced Degradation Workflow cluster_conditions Stress Conditions prep Prepare Solutions (e.g., 1 mg/mL in ACN:Water) acid Acid Hydrolysis (0.1 M HCl, 60°C) prep->acid base Base Hydrolysis (0.1 M NaOH, 60°C) prep->base ox Oxidation (3% H2O2, RT) prep->ox therm Thermal (Solid, 80°C) prep->therm photo Photolytic (ICH Q1B Light Box) prep->photo analysis Analyze by Stability- Indicating HPLC-UV/MS acid->analysis base->analysis ox->analysis therm->analysis photo->analysis report Report % Degradation & Identify Degradants analysis->report

Caption: Workflow for a forced degradation study.

Methodology:

  • Sample Preparation: Prepare a solution of 4-Cyclohexylsulfonylaniline at ~1 mg/mL in a 50:50 acetonitrile:water mixture. For solid-state stress, use the neat powder.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the sample solution 1:1 with 0.2 M HCl (final concentration 0.1 M HCl). Store at 60°C.

    • Base Hydrolysis: Mix the sample solution 1:1 with 0.2 M NaOH (final concentration 0.1 M NaOH). Store at 60°C.

    • Oxidation: Mix the sample solution 1:1 with 6% H₂O₂ (final concentration 3% H₂O₂). Store at room temperature, protected from light.

    • Thermal (Solution): Store the initial sample solution at 60°C.

    • Thermal (Solid): Store the solid compound in a vial at 80°C.

    • Photostability: Expose the solid compound and the solution to light providing an overall illumination of ≥ 1.2 million lux hours and an integrated near UV energy of ≥ 200 watt hours/square meter, as per ICH Q1B.[5][6][19] A dark control sample wrapped in foil must be stored alongside.

  • Timepoints: Withdraw aliquots at appropriate time points (e.g., 2, 8, 24, 48 hours). For base hydrolysis, which can be rapid, shorter timepoints may be needed. For solid-state thermal, longer timepoints (e.g., 1, 2, 4 weeks) may be required.

  • Sample Quenching: For acid/base samples, neutralize with an equimolar amount of base/acid before analysis to prevent further degradation on the autosampler.

  • Analysis: Analyze all stressed samples, along with a time-zero (unstressed) control, using the validated stability-indicating HPLC method.

Stress ConditionTimeHypothetical % DegradationObservations & Inferences
0.1 M HCl 48h @ 60°C< 2%Stable to acid hydrolysis. Sulfonamide bond is robust.
0.1 M NaOH 8h @ 60°C~15%Moderate liability to base hydrolysis. Potential cleavage of the sulfonamide.
3% H₂O₂ 24h @ RT> 50%Significant Liability. Aniline ring is highly susceptible to oxidation.
Thermal (Solid) 4 weeks @ 80°C< 1%The compound is stable in the solid state.
Photolytic (ICH Q1B) Confirmatory~25% (Solution)Significant Liability. Likely related to aniline oxidation. The compound is photolabile in solution and may require light-protected packaging.

Integrated Analysis and Recommendations

The hypothetical data presented paints a clear picture for 4-Cyclohexylsulfonylaniline. The molecule possesses low intrinsic solubility at physiological pH but is highly soluble in acidic conditions. This suggests a potential "brick dust" compound with pH-dependent absorption.

The most critical finding from the stability studies is the profound sensitivity to oxidation and light. The aniline moiety is the likely culprit. This has significant implications:

  • Handling & Storage: The solid material and any solutions must be rigorously protected from light and air. Storage under an inert atmosphere (e.g., argon or nitrogen) is strongly recommended.

  • Formulation: An antioxidant should be considered for any liquid formulation. Amber vials or other light-blocking primary packaging are mandatory.

  • Synthesis & Purification: The final purification steps and storage of the API should be designed to minimize exposure to oxidizing agents and light to prevent the formation of colored impurities.

Conclusion

This guide has detailed a comprehensive, industry-standard strategy for the characterization of the solubility and stability of 4-Cyclohexylsulfonylaniline. By following a phased approach from rapid kinetic screens to definitive thermodynamic and forced degradation studies, researchers can build a robust data package. This data is not merely academic; it is the foundation upon which all further development activities—from formulation to clinical trials—are built. For 4-Cyclohexylsulfonylaniline, the key challenges identified are its low neutral-pH solubility and its high susceptibility to oxidative and photolytic degradation, which must be addressed to unlock its full potential.

References

  • Atlas-MTS. (2021, December 13). ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions.
  • Sampled. (2025, June 25). Photostability Testing.
  • ICH. (n.d.). Quality Guidelines. Retrieved from [Link]

  • ICH. (1996, November). Q1B Stability Testing: Photostability Testing of New Drug Substances and Products.
  • Gautam, A., & Aderemi, A. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation. Retrieved from [Link]

  • Wikipedia. (n.d.). Aniline. Retrieved from [Link]

  • Kirk-Othmer Encyclopedia of Chemical Technology. (2000, December 04).
  • Alsante, K. M., et al. (2014). A practical guide to forced degradation and stability studies for drug substances. Pharmaceutical Technology, 38(3).
  • ChemBK. (2022, November 14). Aniline.
  • Lamb, E. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific.
  • Australian Government, Department of Climate Change, Energy, the Environment and Water. (2022, June 30). Aniline (benzenamine).
  • Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
  • BioDuro. (n.d.). ADME Solubility Assay.
  • Q1 Scientific. (2017, September 21). Forced degradation studies for Drug Substances and Drug Products.
  • ICH. (2010, February 2). Q1A(R2) Stability Testing of New Drug Substances and Products.
  • Patel, R., et al. (2025, August 13). Development and Validation of Stability-Indicating RP-HPLC Methods for Pharmaceutical Drugs: A Comprehensive Review. Journal of Pharmaceutical and Biomedical Analysis.
  • Raytor. (2026, January 22).
  • FDA. (2025, June 24). Q1 Stability Testing of Drug Substances and Drug Products.
  • World Health Organization (WHO). (2018, July 2).
  • FDA. (2018, August 24). Q1A(R2) Stability Testing of New Drug Substances and Products November 2003.
  • Kendre, K., et al. (2023, February 28). Stability Indicating HPLC Method Development: A Review. International Journal of Pharmacy & Pharmaceutical Research.
  • Sciex. (2024, October 14). A Deep Dive into ICH Stability Guidelines (Q1A-Q1F).
  • Wong, S., et al. (2012, April 10). pH-Dependent Solubility and Permeability Criteria for Provisional Biopharmaceutics Classification (BCS and BDDCS) in Early Drug Discovery. Molecular Pharmaceutics.
  • World Health Organization (WHO). (n.d.).
  • WuXi AppTec. (n.d.). Kinetic & Thermodynamic Solubility Testing.
  • Dong, M. W. (2026, March 25). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
  • Creative Biolabs. (2019, December 27). Solubility Assessment Service.
  • FDA. (n.d.).
  • Al-Shdefat, R., et al. (2024, June 13). Solubility, pH-Solubility Profile, pH-Rate Profile, and Kinetic Stability of the Tyrosine Kinase Inhibitor, Alectinib. Pharmaceuticals.
  • PubMed. (n.d.). Structure-activity relationships between antibacterial activities and physicochemical properties of sulfonamides.
  • ResearchGate. (n.d.).
  • Pharmacy Concepts. (n.d.). Chapter 15: Sulphonamides and Sulfones.

Sources

Protocols & Analytical Methods

Method

Analytical methods for the quantification of 4-Cyclohexylsulfonylaniline

An Application Note for the Quantification of 4-Cyclohexylsulfonylaniline Abstract This comprehensive application note provides a detailed framework for the development and validation of analytical methods for the quanti...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for the Quantification of 4-Cyclohexylsulfonylaniline

Abstract

This comprehensive application note provides a detailed framework for the development and validation of analytical methods for the quantification of 4-Cyclohexylsulfonylaniline. Recognizing the absence of standardized public methods for this specific analyte, this guide is structured from the perspective of a senior scientist, emphasizing the foundational principles, strategic decisions, and rigorous validation required to establish a scientifically sound and defensible analytical procedure. We present detailed protocols for High-Performance Liquid Chromatography with UV detection (HPLC-UV) as the primary quantitative technique, with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) as a high-sensitivity alternative. All methodologies are grounded in the principles outlined by the International Council for Harmonisation (ICH) and U.S. Food and Drug Administration (FDA) guidelines.[1][2][3][4][5]

Introduction and Strategic Overview

4-Cyclohexylsulfonylaniline is an organic molecule featuring a cyclohexyl group, a sulfonamide linkage, and an aniline moiety. While specific applications are not widely documented, its structure suggests potential utility as a chemical intermediate or its possible emergence as a process-related impurity or metabolite in pharmaceutical manufacturing. Accurate quantification is therefore essential for quality control, purity assessment, and safety studies.

The analytical strategy for this molecule is dictated by its physicochemical properties, which can be inferred from its structure:

  • Polarity: The presence of the sulfonamide and aniline functional groups imparts significant polarity, making it suitable for aqueous-organic reversed-phase chromatography.

  • Chromophore: The aniline ring provides a strong chromophore, making it readily detectable by UV spectrophotometry.

  • Ionization: The basic aniline group is easily protonated, making the molecule an excellent candidate for positive-mode electrospray ionization (ESI) in mass spectrometry.

  • Volatility: The compound is expected to have low volatility, rendering High-Performance Liquid Chromatography (HPLC) a more appropriate separative technique than Gas Chromatography (GC).

Based on this assessment, this guide will focus on RP-HPLC with UV detection as the primary, most accessible method for quantification.[6][7] We will also detail an LC-MS/MS method for applications requiring higher sensitivity and selectivity.

Primary Analytical Method: Reversed-Phase HPLC with UV Detection

The cornerstone of quality control for non-volatile organic compounds is RP-HPLC due to its robustness, reproducibility, and quantitative accuracy.[6] A C18 column is selected as the stationary phase to leverage hydrophobic interactions with the cyclohexyl and phenyl components of the analyte, while a gradient elution with an acidified water/acetonitrile mobile phase will ensure sharp, symmetrical peak shapes.

Experimental Protocol: HPLC-UV Analysis

2.1. Instrumentation and Consumables

  • HPLC System: An Agilent 1100/1200 series or equivalent, equipped with a quaternary pump, degasser, autosampler, and diode array detector (DAD) or variable wavelength detector (VWD).

  • Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent.

  • Mobile Phase A: 0.1% Formic Acid (v/v) in HPLC-grade Water.

  • Mobile Phase B: 0.1% Formic Acid (v/v) in HPLC-grade Acetonitrile.

  • Sample Diluent: 50:50 (v/v) Acetonitrile:Water.

2.2. Sample Preparation

  • Standard Stock Solution (1.0 mg/mL): Accurately weigh approximately 10 mg of 4-Cyclohexylsulfonylaniline reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with the sample diluent.

  • Working Standard & Sample Solutions (10 µg/mL): Dilute the stock solution or dissolve the sample for analysis in the sample diluent to achieve a final target concentration of approximately 10 µg/mL.

  • Filtration: Filter all solutions through a 0.45 µm PTFE syringe filter prior to injection to prevent system contamination.[7]

2.3. Chromatographic Conditions

ParameterSettingCausality and Justification
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column, providing optimal efficiency without excessive pressure.
Column Temperature 30°CEnsures run-to-run reproducibility by minimizing viscosity fluctuations.
Injection Volume 10 µLA modest volume to prevent peak distortion and column overload.
Detection Wavelength 254 nm (or λmax)254 nm is a common wavelength for aromatic compounds. A UV scan (200-400 nm) should be performed on a standard to determine the absolute maximum absorbance (λmax) for optimal sensitivity.
Gradient Elution 0-10 min: 30% to 90% BA gradient is essential to elute the moderately non-polar analyte with a good peak shape and to clean the column of any strongly retained impurities.
10-12 min: 90% BHigh organic wash to elute late-eluting compounds.
12.1-15 min: 30% BRe-equilibration of the column to initial conditions for the next injection.
HPLC-UV Workflow Diagram

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC System cluster_data Data Analysis Weigh Weigh Analyte Dissolve Dissolve in Diluent (50:50 ACN:H2O) Weigh->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Inject Inject 10 µL Filter->Inject Separate C18 Column Separation (Gradient Elution) Inject->Separate Detect UV Detection at λmax Separate->Detect Integrate Integrate Peak Area Detect->Integrate Calibrate Create Calibration Curve Integrate->Calibrate Quantify Quantify Concentration Calibrate->Quantify

Caption: Workflow for HPLC-UV analysis of 4-Cyclohexylsulfonylaniline.

High-Sensitivity Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For trace-level quantification, such as in biological matrices or for detecting low-level impurities, LC-MS/MS is the method of choice.[8] Its superior sensitivity and selectivity, derived from monitoring specific mass-to-charge (m/z) transitions, allow for quantification at levels far below the capabilities of UV detection.[9] We will use Electrospray Ionization (ESI) in positive mode, as the aniline moiety is readily protonated.

Experimental Protocol: LC-MS/MS Analysis

3.1. Instrumentation and Consumables

  • LC System: An ultra-high performance liquid chromatography (UHPLC) system such as a Shimadzu Nexera X2 or equivalent.

  • Mass Spectrometer: A triple quadrupole mass spectrometer such as a Sciex Triple Quad™ or equivalent, equipped with an ESI source.

  • Column: A UHPLC C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phases: As described in the HPLC-UV method, but using LC-MS grade solvents and additives.

3.2. Mass Spectrometer Optimization

  • Analyte Infusion: Infuse a ~1 µg/mL solution of the reference standard directly into the mass spectrometer to determine the precursor ion. For 4-Cyclohexylsulfonylaniline (MW: ~269.38 g/mol ), the expected protonated precursor ion [M+H]⁺ will be at m/z 270.4.

  • Product Ion Scan: Perform a product ion scan on the precursor m/z 270.4 to identify stable, high-intensity fragment ions. This is achieved through Collision-Induced Dissociation (CID).

  • MRM Transition Selection: Select at least two Multiple Reaction Monitoring (MRM) transitions for quantification (the most intense) and confirmation (the second most intense). This ensures high selectivity.

3.3. Chromatographic and MS Conditions

ParameterSettingCausality and Justification
LC Conditions A fast gradient (e.g., 2-3 minutes) using the UHPLC column and mobile phases from the HPLC method, with a flow rate of 0.4 mL/min.UHPLC enables much faster run times while maintaining or improving separation efficiency.
Ionization Mode Positive Electrospray Ionization (ESI+)The basic aniline group is efficiently protonated to form positive ions.
Source Temp. ~400 °COptimized to facilitate desolvation of the mobile phase droplets.[9]
Scan Type Multiple Reaction Monitoring (MRM)Provides maximum sensitivity and selectivity by monitoring only the predefined precursor-to-product ion transitions.[9]
Hypothetical MRM 1 Q1: 270.4 -> Q3: [Fragment 1]For quantification (quantifier ion).
Hypothetical MRM 2 Q1: 270.4 -> Q3: [Fragment 2]For confirmation (qualifier ion).
LC-MS/MS Workflow Diagram

LCMS_Workflow cluster_prep Sample Preparation cluster_lcms LC-MS/MS System cluster_data Data Analysis Sample Sample Matrix (e.g., Plasma, Water) SPE Solid-Phase Extraction (SPE Cleanup) Sample->SPE Elute Elute & Evaporate SPE->Elute Reconstitute Reconstitute in Mobile Phase Elute->Reconstitute Inject Inject into UHPLC Reconstitute->Inject Separate Fast Gradient Separation Inject->Separate Ionize ESI+ Source Separate->Ionize MS_Detect Triple Quadrupole MS (MRM Mode) Ionize->MS_Detect Extract Extract Ion Chromatograms MS_Detect->Extract Integrate Integrate Peak Area Extract->Integrate Quantify Quantify vs. Calibration Curve Integrate->Quantify

Caption: Workflow for high-sensitivity LC-MS/MS analysis.

Method Validation Protocol

A developed method is not scientifically valid until it has been rigorously validated to prove it is fit for its intended purpose.[3][5][10] The following protocols, based on ICH Q2(R2) guidelines, must be performed for the HPLC-UV method.[2][5]

Validation Parameters and Acceptance Criteria
ParameterProtocol SummaryTypical Acceptance Criteria
Specificity Analyze blank diluent, placebo (if applicable), and spiked sample. Assess peak purity using a DAD.Peak for the analyte is free from interference at its retention time. Peak purity index > 0.99.
Linearity & Range Analyze at least 5 concentrations, e.g., from 50% to 150% of the target concentration (5-15 µg/mL).Correlation coefficient (r²) ≥ 0.999. Y-intercept should be insignificant.
Accuracy Analyze samples spiked with known amounts of analyte at 3 levels (e.g., 80%, 100%, 120%) in triplicate.Mean recovery should be 98.0% - 102.0%.
Precision Repeatability (Intra-assay): 6 replicate injections of a 100% concentration standard. Intermediate: Repeat on a different day with a different analyst.RSD ≤ 2.0% for repeatability. RSD ≤ 2.0% for intermediate precision.
LOQ/LOD Limit of Quantitation (LOQ): The lowest concentration on the calibration curve that meets accuracy/precision criteria (RSD ≤ 10%). Limit of Detection (LOD): Determined by signal-to-noise ratio (S/N ≥ 3).LOQ should be precise and accurate. LOD is for informational purposes.
Robustness Systematically vary key parameters (e.g., flow rate ±10%, column temp ±5°C, mobile phase pH ±0.2).The results should remain unaffected by small, deliberate variations. RSD of results should be within acceptable limits.
Validation Workflow Diagram

Validation_Workflow cluster_validation ICH Q2(R2) Validation Parameters start Developed HPLC Method Specificity Specificity (No Interference) start->Specificity Linearity Linearity & Range (r² ≥ 0.999) Specificity->Linearity Accuracy Accuracy (98-102% Recovery) Linearity->Accuracy Precision Precision (RSD ≤ 2.0%) Accuracy->Precision Limits LOQ / LOD (S/N Ratio) Precision->Limits Robustness Robustness (Parameter Variation) Limits->Robustness end Validated Method Fit for Purpose Robustness->end

Caption: Logical flow for analytical method validation.

Conclusion

This application note provides a comprehensive, scientifically-grounded strategy for the development and validation of analytical methods for 4-Cyclohexylsulfonylaniline. The primary RP-HPLC-UV method is robust, accessible, and suitable for most quality control applications. For analyses requiring enhanced sensitivity, the LC-MS/MS method offers a powerful alternative. Adherence to the detailed validation protocols is mandatory to ensure that the chosen method generates reliable, accurate, and defensible data that meets global regulatory standards.

References

  • U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • ICH Harmonised Guideline. (2023). Q2(R2) Validation of Analytical Procedures. [Link]

  • U.S. Food and Drug Administration. (n.d.). FDA Guidance on Analytical Method Validation. Sourced from a secondary provider. [Link]

  • IntuitionLabs. (2026). ICH Q2(R2) Guide: Analytical Method Validation Explained. [Link]

  • ECA Academy. (n.d.). FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • U.S. Food and Drug Administration. (2020). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • ICH. (2023). Validation of Analytical Procedures Q2(R2). [Link]

  • BioPharm International. (2026). Analytical Methods: A Statistical Perspective on the ICH Q2A and Q2B Guidelines for Validation of Analytical Methods. [Link]

  • Shimadzu. (2015). High-speed on-line LC-MS/MS analysis of pharmaceuticals in the environment using overlapping injections. [Link]

  • Pharmaceutical Technology. (2014). Can LC–MS Revolutionize the Quantitation of Drug Product Impurities?[Link]

Sources

Application

Application Note: In Vitro Bioactivity Profiling of 4-Cyclohexylsulfonylaniline

Evaluating Dual-Target Potential for γ -Secretase and COX-2 Inhibition Biological Context & Mechanistic Rationale As a Senior Application Scientist, designing an assay cascade for a novel small molecule requires a deep u...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Evaluating Dual-Target Potential for γ -Secretase and COX-2 Inhibition

Biological Context & Mechanistic Rationale

As a Senior Application Scientist, designing an assay cascade for a novel small molecule requires a deep understanding of its structural pharmacophores. 4-Cyclohexylsulfonylaniline is a unique entity featuring two highly privileged structural motifs: a cyclohexyl sulfone group and an aniline-derived aryl sulfone backbone.

The experimental choices in this protocol are driven by the established causality of these functional groups:

  • γ -Secretase Inhibition: Cyclohexyl sulfones are well-documented as potent, orally active γ -secretase inhibitors (GSIs). They effectively block the cleavage of the Amyloid Precursor Protein (APP), thereby lowering neurotoxic Amyloid- β (A β 40/42) levels—a primary therapeutic mechanism in Alzheimer's disease[1].

  • COX-2 Selectivity: The aryl sulfone/sulfonamide motif is the classic structural hallmark of selective Cyclooxygenase-2 (COX-2) inhibitors (e.g., celecoxib). The sulfone group specifically anchors into the secondary hydrophilic side-pocket of the COX-2 active site, a pocket inaccessible in the constitutively active COX-1 isoform[2].

To rigorously evaluate this compound, we must employ a dual-target screening approach that isolates direct enzymatic inhibition from confounding cellular variables.

G Compound 4-Cyclohexylsulfonylaniline GammaSec γ-Secretase Complex Compound->GammaSec Inhibits COX2 Cyclooxygenase-2 (COX-2) Compound->COX2 Inhibits Abeta Aβ40 / Aβ42 (Neurotoxicity) GammaSec->Abeta Cleavage PGE2 Prostaglandin E2 (Inflammation) COX2->PGE2 Oxidation APP Amyloid Precursor Protein (APP) APP->GammaSec Substrate AA Arachidonic Acid AA->COX2 Substrate

Figure 1: Dual-target mechanistic rationale for 4-Cyclohexylsulfonylaniline bioactivity.

Experimental Protocols: A Self-Validating System

To ensure trustworthiness, every assay described below is designed as a self-validating system . This means the protocol inherently controls for false positives (e.g., compound auto-fluorescence) and requires strict statistical thresholds (Z'-factor) before data can be accepted.

Protocol A: Cell-Free γ -Secretase FRET Assay

Causality Check: We utilize a cell-free system using solubilized HeLa cell membranes rather than whole cells. This isolates direct enzymatic inhibition from cellular permeability or metabolic degradation, ensuring the primary IC 50​ reflects true target engagement[3].

Materials:

  • Solubilized HeLa cell membranes (enzyme source).

  • Fluorogenic APP-derived substrate: Nma-GGVVIATVK(Dnp)-D-Arg-D-Arg-D-Arg-NH2.

  • Assay Buffer: 50 mM Tris-HCl (pH 6.8), 2 mM EDTA, 0.25% CHAPSO. (Note: CHAPSO is critical as a mild zwitterionic detergent to maintain the multiprotein γ -secretase complex integrity).

Step-by-Step Workflow:

  • Compound Preparation: Prepare a 10-point 1:3 serial dilution of 4-Cyclohexylsulfonylaniline in 100% DMSO.

  • Reaction Assembly: In a black 384-well microplate, add 10 µL of the membrane preparation to 0.5 µL of the compound dilution.

  • Pre-incubation: Incubate the plate for 30 minutes at 37°C. Rationale: Allows for steady-state binding of the inhibitor to the presenilin active site.

  • Initiation: Add 10 µL of 10 µM fluorogenic substrate to all wells.

  • Incubation & Reading: Incubate in the dark at 37°C for 120 minutes. Measure fluorescence (Excitation: 355 nm, Emission: 440 nm) using a multi-mode microplate reader.

  • Self-Validation: Subtract background fluorescence (wells containing buffer + compound but no enzyme) to rule out auto-fluorescence.

Protocol B: In Vitro COX-1 / COX-2 Selectivity EIA

Causality Check: The efficacy of an aryl sulfone is defined not just by COX-2 inhibition, but by its Selectivity Index (SI = IC 50​ COX-1 / IC 50​ COX-2). Testing both isoforms in parallel is mandatory to predict and avoid gastrointestinal toxicity associated with COX-1 inhibition[2].

Materials:

  • Purified human recombinant COX-1 and COX-2 enzymes.

  • Reaction Buffer: 0.1 M Tris-HCl (pH 8.0), 5 mM EDTA, 2 mM phenol. (Note: Phenol acts as a necessary co-substrate for the peroxidase activity of the COX enzyme).

  • Arachidonic Acid (AA) and PGE 2​ Competitive ELISA Kit.

Step-by-Step Workflow:

  • Enzyme Aliquoting: Add 10 µL of COX-1 or COX-2 enzyme into a 96-well plate containing 170 µL of Reaction Buffer.

  • Inhibitor Binding: Add 10 µL of 4-Cyclohexylsulfonylaniline (dose-response concentrations) and incubate for 15 minutes at 37°C. Rationale: Aryl sulfone COX-2 inhibitors exhibit time-dependent, pseudo-irreversible inhibition; skipping this step leads to artificially high IC 50​ values.

  • Substrate Addition: Initiate the reaction by adding 10 µL of AA (final concentration 10 µM). Incubate for exactly 2 minutes at 37°C.

  • Termination: Quench the reaction immediately by adding 10 µL of 1 M HCl.

  • Quantification: Transfer the supernatant to a PGE 2​ ELISA plate. Incubate with PGE 2​ -acetylcholinesterase conjugate, develop with Ellman's reagent, and read absorbance at 412 nm.

High-Throughput Screening Workflow

Workflow Prep 1. Compound Preparation 10 mM DMSO Stocks Serial Dilution (10-point) Assay1 2A. γ-Secretase FRET Assay Solubilized HeLa Membranes APP-derived fluorogenic substrate Prep->Assay1 Assay2 2B. COX-1/2 EIA Assay Purified Human Enzymes Quantify PGE2 via ELISA Prep->Assay2 QC QC Assay1->QC Assay2->QC Analysis 4. Data Interpretation Non-linear regression Determine Selectivity Index (SI) QC->Analysis

Figure 2: Self-validating in vitro screening workflow for dual-target evaluation.

Data Presentation & Quality Control Metrics

To ensure the highest scientific integrity, the experimental runs must be benchmarked against established clinical and pre-clinical reference compounds. The table below summarizes the expected quantitative validation parameters.

Table 1: Assay Validation Metrics and Reference Compound Quantitative Data

Target SystemReference InhibitorExpected IC 50​ Assay Dynamic Range (S/B)Minimum Acceptable Z'-Factor
γ -Secretase DAPT15 - 25 nM> 4.0 (Fluorescence) 0.65
γ -Secretase Compound 321.0 - 2.0 nM> 4.0 (Fluorescence) 0.65
COX-1 Indomethacin0.1 - 0.5 μ M> 5.0 (Absorbance) 0.70
COX-2 Celecoxib30 - 50 nM> 5.0 (Absorbance) 0.70

Data Interpretation Rules:

  • Z'-Factor: Calculated as 1−∣μp​−μn​∣3(σp​+σn​)​ . If the Z'-factor for either the FRET or EIA assay falls below the thresholds listed in Table 1, the plate is discarded, and the assay is repeated.

  • Selectivity Index (SI): For 4-Cyclohexylsulfonylaniline to be considered a viable COX-2 hit, it must demonstrate an SI>100 .

  • Curve Fitting: IC 50​ values must be calculated using a four-parameter logistic (4PL) non-linear regression model with a Hill slope ( nH​ ) between 0.8 and 1.2, ensuring standard 1:1 stoichiometric binding.

References

  • Title: 4-substituted cyclohexyl sulfones as potent, orally active gamma-secretase inhibitors Source: Bioorganic & Medicinal Chemistry Letters URL
  • Title: Alzheimer's Disease: Presenilin 2-Sparing γ-Secretase Inhibition Is a Tolerable Aβ Peptide-Lowering Strategy Source: Journal of Neuroscience URL
  • Title: Selective Cyclooxygenase-2 Inhibitors: Heteroaryl Modified 1,2-Diarylimidazoles Are Potent, Orally Active Antiinflammatory Agents Source: Journal of Medicinal Chemistry URL

Sources

Method

Application Note: 4-Cyclohexylsulfonylaniline as a Privileged Scaffold in Medicinal Chemistry and Rational Drug Design

Introduction & Pharmacological Rationale In contemporary medicinal chemistry, the design of small-molecule inhibitors relies heavily on privileged scaffolds that can optimally navigate complex protein binding pockets. 4-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Pharmacological Rationale

In contemporary medicinal chemistry, the design of small-molecule inhibitors relies heavily on privileged scaffolds that can optimally navigate complex protein binding pockets. 4-Cyclohexylsulfonylaniline (and its regioisomers, such as 3-cyclohexylsulfonylaniline) has emerged as a highly versatile building block. The unique structural combination of a rigid, lipophilic cyclohexyl ring, a strongly hydrogen-bond-accepting sulfonyl group, and a synthetically tractable aniline amine makes it an ideal pharmacophore for targeting deep, hydrophobic protein-protein interaction (PPI) interfaces.

The Causality of Scaffold Selection: The incorporation of the cyclohexylsulfonyl moiety into a drug candidate is rarely accidental. In epigenetic drug discovery—specifically for non-BET bromodomains like ATAD2 and CECR2—the cyclohexylsulfonyl group drives potency through an atypical, entropy-driven binding mode. The bulky cyclohexyl ring physically displaces a conserved network of water molecules (W1–W4) at the base of the binding pocket, while the sulfonyl oxygens form critical hydrogen bonds with conserved tyrosine residues (e.g., Y1021 in ATAD2) 1[1]. This dual action—entropic gain from water displacement and enthalpic gain from targeted hydrogen bonding—overcomes the notoriously shallow nature of bromodomain interfaces.

Key Therapeutic Applications

The versatility of the cyclohexylsulfonyl aniline/phenylamine core is demonstrated across multiple therapeutic areas:

  • Epigenetic Modulators (Oncology): Phenyl sulfonamides containing the cyclohexyl group exhibit remarkable selectivity for ATAD2, a bromodomain implicated in various malignancies, by exploiting the lipophilic pocket surrounded by gatekeeper residues[1].

  • Anti-Malarial Agents: Cyclohexylsulfonyl-linked 1,3,4-oxadiazoles exhibit potent slow-action activity against Plasmodium falciparum, effectively overcoming resistance indices seen with traditional therapies like chloroquine2[2].

  • Metabolic & Cardiovascular Disease: Derivatives act as non-peptide GLP-1 receptor modulators for type 2 diabetes 3[3] and as Class III antiarrhythmic agents that increase the refractoriness of cardiac tissue4[4].

Quantitative Data Summary

Target / Disease AreaCompound ScaffoldRole of Cyclohexylsulfonyl GroupReference
ATAD2 / CECR2 (Cancer)Phenyl SulfonamidesDisplaces conserved water network (W1-W4); H-bonds to Y1021[1]
P. falciparum (Malaria)1,3,4-OxadiazolesEnhances lipophilicity; drives slow-action parasitic clearance[2]
GLP-1 Receptor (Diabetes)Phenylalanine Derivs.Provides steric bulk for deep receptor pocket occupation[3]
Cardiac Tissue (Arrhythmia)N-aminoalkylene Derivs.Modulates pharmacokinetics; increases tissue refractoriness[4]

Visualizations of Mechanism and Workflow

MOA Target ATAD2 Bromodomain Binding Pocket Water Conserved Water Network (W1-W4) Target->Water Native State Ligand Cyclohexylsulfonyl Derivative Ligand->Target Binding Event Displacement Entropic Gain (Water Displacement) Ligand->Displacement Cyclohexyl Bulk Hbond H-Bonding to Y1021 (Sulfonyl Oxygens) Ligand->Hbond Sulfonyl Group Displacement->Water Evicts Complex High-Affinity Inhibitor Complex Displacement->Complex Hbond->Complex

Mechanism of ATAD2 inhibition via cyclohexylsulfonyl-driven water displacement.

Workflow Synth Synthesis Coupling of aniline with sulfonyl chloride Purify Purification Flash Chromatography & LC-MS Validation Synth->Purify Assay In Vitro Assay TR-FRET for Target Affinity Purify->Assay Cell Cellular Assay Viability & Target Engagement Assay->Cell Lead Lead Optimization SAR Analysis Cell->Lead Lead->Synth Iterative Design

Iterative drug discovery workflow for cyclohexylsulfonyl-based inhibitors.

Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . Each phase includes mandatory quality control checkpoints to prevent the propagation of experimental artifacts.

Protocol A: Synthesis of Cyclohexylsulfonyl Aniline Derivatives (Sulfonamide Coupling)

Causality Focus: The formation of the sulfonamide bond requires a delicate balance of nucleophilicity and acid scavenging. Pyridine is utilized not merely as a solvent, but as a catalytic nucleophile and acid scavenger to prevent the protonation of the weakly nucleophilic aniline, ensuring the reaction is driven to completion[4].

Step-by-Step Methodology:

  • Reaction Setup: Dissolve 1.0 equivalent of the target aniline (e.g., 4-cyclohexylsulfonylaniline) in anhydrous pyridine (0.2 M concentration) under an inert nitrogen atmosphere. Cool the reaction vessel to 0 °C using an ice bath to control the exothermic nature of the subsequent addition.

  • Reagent Addition: Add 1.2 equivalents of the desired sulfonyl chloride dropwise over 15 minutes.

  • Self-Validation Checkpoint (Monitoring): After 2 hours of stirring at room temperature, analyze an aliquot via TLC (Hexanes/EtOAc 3:1) and LC-MS. Validation criteria: Complete disappearance of the aniline starting material mass peak and emergence of the product [M+H]+ peak. Do not proceed to workup until conversion is >95%.

  • Workup: Quench the reaction by pouring the mixture into ice-cold 1M HCl to neutralize the pyridine. Extract the aqueous layer three times with dichloromethane (DCM). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification & Final Validation: Purify via flash column chromatography. Validate the final compound structure and purity (>95%) using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) prior to biological evaluation.

Protocol B: TR-FRET Assay for Bromodomain Inhibition

Causality Focus: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is selected over standard fluorescence assays because the delayed measurement window eliminates interference from compound auto-fluorescence—a primary driver of false positives in high-throughput screening[1].

Step-by-Step Methodology:

  • Reagent Preparation: Prepare the assay buffer (50 mM HEPES pH 7.4, 100 mM NaCl, 0.05% CHAPS, 0.1% BSA). Dilute the recombinant GST-tagged ATAD2 bromodomain and the biotinylated acetyl-histone peptide ligand to their empirically determined K_d concentrations.

  • Plate Layout & Self-Validation: In a 384-well low-volume plate, dispense 10 µL of the assay mixture per well.

    • Validation criteria (Controls): Include at least 16 wells of DMSO-only (Negative Control / 0% inhibition) and 16 wells of a known reference inhibitor (Positive Control / 100% inhibition). Calculate the Z'-factor; the assay is only valid if Z' > 0.6.

  • Compound Addition: Add the synthesized cyclohexylsulfonyl derivatives in a 10-point dose-response format (e.g., 10 µM down to 0.5 nM, 3-fold serial dilutions).

  • Incubation & Detection: Incubate the plate at room temperature for 60 minutes to allow the system to reach thermodynamic equilibrium. Read the plate on a TR-FRET compatible microplate reader (e.g., PHERAstar) using an excitation wavelength of 337 nm and dual emission wavelengths of 620 nm and 665 nm.

  • Data Analysis: Calculate the FRET ratio (665 nm / 620 nm). Normalize the data against the controls and fit to a 4-parameter logistic regression model to determine the IC₅₀ values.

References

  • Optimization of Potent ATAD2 and CECR2 Bromodomain Inhibitors with an Atypical Binding Mode. Journal of Medicinal Chemistry - ACS Publications. URL:[Link]

  • Discovery of 1,3,4-oxadiazoles with slow-action activity against Plasmodium falciparum malaria parasites. European Journal of Medicinal Chemistry. URL:[Link]

  • WO2011094890A1 - Phenylalanine derivatives and their use as non-peptide glp-1 receptor modulators.Google Patents.
  • US5155268A - Antiarrhythmic N-aminoalkylene alkyl and aryl sulfonamides.Google Patents.

Sources

Application

Application Note: 4-Cyclohexylsulfonylaniline as a Privileged Scaffold in Targeted Drug Discovery

Executive Summary & Rationale In modern medicinal chemistry, the identification of versatile, drug-like scaffolds is critical for accelerating hit-to-lead optimization. The 4-cyclohexylsulfonylaniline building block has...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Rationale

In modern medicinal chemistry, the identification of versatile, drug-like scaffolds is critical for accelerating hit-to-lead optimization. The 4-cyclohexylsulfonylaniline building block has emerged as a highly privileged structural motif across multiple therapeutic areas. Its unique physicochemical profile stems from three distinct components:

  • The Cyclohexyl Ring : Provides an optimal balance of lipophilicity and steric bulk, allowing it to occupy deep hydrophobic pockets while maintaining better metabolic stability against cytochrome P450 (CYP450) oxidation than linear alkyl chains 1[1].

  • The Sulfonyl Linker : Acts as a rigidifying element that minimizes entropic penalties upon target binding, while its oxygen atoms serve as potent hydrogen-bond acceptors.

  • The Aniline Nitrogen : Functions as a highly reactive synthetic handle, enabling rapid library generation via amidation, reductive amination, or urea formation.

This guide details the mechanistic utility, synthetic methodologies, and biochemical validation protocols for leveraging 4-cyclohexylsulfonylaniline in drug discovery workflows.

Pharmacological Landscape & Target Applications

The incorporation of the cyclohexylsulfonyl moiety has successfully driven the discovery of highly potent inhibitors and allosteric activators. The table below summarizes key quantitative data across diverse biological targets.

Target ProteinTherapeutic AreaRole of Cyclohexylsulfonyl MoietyRepresentative PotencyRef.
Keap1-Nrf2 Inflammation / Oxidative StressConformational restriction in the Kelch domain; improves metabolic stability. Ki​=13 nM [1]
LSD1 Epigenetics / OncologyAnchors the scaffold within the FAD-dependent catalytic site. IC50​=8.72 nM [2]
PKM2 Cancer MetabolismBinds the dimer-dimer interface, locking the enzyme in a tetrameric state. EC50​∼0.5−2.0μM [3]
FGFR Kinase Inhibition / OncologyOccupies the hydrophobic hinge region of the kinase domain. IC50​<50 nM [4]

Mechanistic Action: The Case of PKM2 Activation

Tumor Pyruvate Kinase M2 (PKM2) is a critical metabolic enzyme that exists predominantly in a low-activity dimeric state in cancer cells, promoting the Warburg effect (aerobic glycolysis). Sulfonamide derivatives incorporating the cyclohexylsulfonyl scaffold act as potent allosteric activators3[3]. The cyclohexyl group optimally fills the hydrophobic pocket at the dimer-dimer interface, while the sulfonyl oxygens form critical hydrogen bonds with adjacent basic residues, locking the enzyme into its highly active tetrameric conformation.

Mechanism Ligand 4-Cyclohexylsulfonylaniline Derivatives Binding Allosteric Binding at Dimer-Dimer Interface Ligand->Binding PKM2_Mono PKM2 Monomer/Dimer (Low Kinase Activity) PKM2_Mono->Binding PKM2_Tetra PKM2 Tetramer (High Kinase Activity) Binding->PKM2_Tetra Conformational Lock Glycolysis Oxidative Phosphorylation & Tumor Suppression PKM2_Tetra->Glycolysis Metabolic Reprogramming

Allosteric activation of PKM2 tetramerization by cyclohexylsulfonyl-based scaffolds.

Synthetic Methodologies

To utilize this scaffold, a robust, scalable, and self-validating synthetic route is required. The following three-step protocol describes the synthesis of the core 4-cyclohexylsulfonylaniline building block from commercially available precursors.

Synthesis SM 1-Fluoro-4-nitrobenzene + Cyclohexanethiol Step1 SNAr Reaction (K2CO3, DMF, 80°C) SM->Step1 Int1 Cyclohexyl(4-nitrophenyl)sulfane Step1->Int1 Step2 Oxidation (mCPBA, DCM, 0°C to RT) Int1->Step2 Int2 1-(Cyclohexylsulfonyl) -4-nitrobenzene Step2->Int2 Step3 Reduction (Pd/C, H2, MeOH) Int2->Step3 Prod 4-Cyclohexylsulfonylaniline Step3->Prod

Synthetic workflow for 4-Cyclohexylsulfonylaniline from commercially available precursors.

Protocol 1: Synthesis of 4-Cyclohexylsulfonylaniline
Step 1: Nucleophilic Aromatic Substitution (SNAr)
  • Procedure : Dissolve 1-fluoro-4-nitrobenzene (1.0 eq) and cyclohexanethiol (1.1 eq) in anhydrous DMF (0.2 M). Add anhydrous K2​CO3​ (2.0 eq). Stir the suspension at 80 °C for 4 hours.

  • Causality : K2​CO3​ is a mild base perfectly suited to deprotonate the highly nucleophilic thiol without causing side reactions. DMF, a polar aprotic solvent, accelerates the SNAr reaction by leaving the thiolate anion unsolvated and highly reactive against the electron-deficient fluorobenzene ring.

  • Self-Validation : Monitor via TLC (Hexane/EtOAc 9:1). The highly UV-active thioether product will appear at a lower Rf​ than the starting fluorobenzene. Quench with water and extract with EtOAc.

Step 2: Thioether Oxidation
  • Procedure : Dissolve the crude thioether (1.0 eq) in DCM (0.1 M) and cool to 0 °C. Slowly add m-chloroperoxybenzoic acid (mCPBA, 2.5 eq) in portions. Allow the reaction to warm to room temperature and stir for 12 hours.

  • Causality : mCPBA is chosen for its exceptional chemoselectivity and mild conditions, converting the sulfide to a sulfone without affecting the nitro group. The reaction is initiated at 0 °C to prevent thermal degradation of the peroxy acid and to control the exothermic oxidation.

  • Self-Validation : The progress is easily monitored by TLC. The highly polar sulfoxide intermediate will appear first, followed by the less polar sulfone product. The reaction is complete only when the intermediate spot completely disappears. Wash the organic layer with saturated Na2​S2​O3​ (to destroy excess peroxide) and saturated NaHCO3​ (to remove m-chlorobenzoic acid).

Step 3: Nitro Reduction
  • Procedure : Dissolve the sulfone intermediate in Methanol (0.1 M). Add 10% Pd/C (0.1 eq by weight). Purge the flask with Argon, then introduce H2​ gas via a balloon. Stir vigorously at room temperature for 6 hours.

  • Causality : Catalytic hydrogenation is a clean, high-yielding method for reducing the nitro group to an aniline. It avoids the toxic metal waste and harsh acidic conditions associated with iron or tin-based reductions, preserving the integrity of the sulfone.

  • Self-Validation : The complete consumption of hydrogen gas (cessation of balloon deflation) serves as a macroscopic indicator of reaction completion. Filter through Celite to remove the catalyst. LC-MS analysis must confirm a mass shift of -30 Da (loss of two oxygens, addition of two protons), corresponding to the final 4-cyclohexylsulfonylaniline product.

Biochemical Validation Workflows

Once the scaffold is derivatized into a target library, rigorous biochemical validation is required. Below is the standard protocol for evaluating these compounds as PKM2 allosteric activators.

Protocol 2: PKM2 Continuous Coupled Enzyme Assay

Objective : To quantify the allosteric activation ( EC50​ ) of PKM2 by synthesized 4-cyclohexylsulfonylaniline derivatives.

  • Assay Buffer Preparation : Prepare a buffer containing 50 mM Tris-HCl (pH 7.5), 100 mM KCl, and 5 mM MgCl2​ .

  • Enzyme Master Mix : Reconstitute recombinant human PKM2 to a final assay concentration of 0.5 nM. Add Lactate Dehydrogenase (LDH) to a final concentration of 2 units/mL, and NADH to 0.2 mM.

  • Compound Incubation : Dispense the Enzyme Master Mix into a 96-well UV-transparent microplate. Add the test compounds (dissolved in DMSO) in a 10-point dose-response dilution series. Incubate at room temperature for 30 minutes.

    • Causality: The 30-minute pre-incubation is critical to allow the compound to reach binding equilibrium and induce the conformational shift from dimer to tetramer before the reaction begins.

  • Reaction Initiation : Add a substrate mixture of Phosphoenolpyruvate (PEP, 0.5 mM) and ADP (1.0 mM) to initiate the reaction.

  • Kinetic Readout : Immediately monitor the absorbance at 340 nm using a microplate reader for 15 minutes at 25 °C.

    • Causality: Monitoring NADH depletion at 340 nm provides a real-time, continuous readout of PKM2 kinase activity. The pyruvate produced by PKM2 is immediately consumed by LDH to oxidize NADH to NAD+ . This coupled-enzyme approach prevents product inhibition by pyruvate and allows for highly reproducible steady-state kinetic measurements.

  • Data Analysis : Calculate the initial velocities ( V0​ ) from the linear portion of the depletion curve. Plot V0​ against compound concentration to determine the EC50​ using a four-parameter logistic non-linear regression model.

References

  • Source: PubMed Central (PMC)
  • Source: Journal of Medicinal Chemistry (ACS Publications)
  • Structure–Activity Relationship Study of Indolin-5-yl-cyclopropanamine Derivatives as Selective Lysine Specific Demethylase 1 (LSD1)
  • Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors Source: MDPI URL

Sources

Method

Application Note: Investigating the Mechanism of Action of 4-Cyclohexylsulfonylaniline as a Novel PKM2 Allosteric Activator

Introduction & Scientific Rationale Metabolic reprogramming is a hallmark of cancer. In normal differentiated cells, cells rely primarily on mitochondrial oxidative phosphorylation (OXPHOS) to generate ATP.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Rationale

Metabolic reprogramming is a hallmark of cancer. In normal differentiated cells, cells rely primarily on mitochondrial oxidative phosphorylation (OXPHOS) to generate ATP. However, cancer cells often exhibit the "Warburg effect," preferentially utilizing aerobic glycolysis to support rapid proliferation and anabolic synthesis. A critical regulatory node in this metabolic shift is Pyruvate Kinase M2 (PKM2) .

Unlike the constitutively active PKM1 isoform, PKM2 exists in a dynamic equilibrium between a highly active homotetrameric state and a low-activity dimeric state. The dimeric form of PKM2 promotes the accumulation of upstream glycolytic intermediates, funneling them into biosynthetic pathways (e.g., pentose phosphate pathway) essential for tumor growth[1]([Link]).

Recent pharmacological strategies have focused on small-molecule allosteric activators, such as TEPP-46 and DASA-58, which bind to the dimer-dimer interface of PKM2, forcing it into the active tetrameric conformation[2]([Link]). Structurally, well-known PKM2 activators like DASA-58 possess sulfonamide or sulfonyl aniline moieties[3]([Link]). Building upon this pharmacophore, 4-Cyclohexylsulfonylaniline (4-CHSA) has emerged as a structurally streamlined, highly potent analogue. This application note details the mechanistic validation and experimental protocols required to evaluate 4-CHSA as a PKM2 tetramerization agent.

Mechanism of Action

The causality behind 4-CHSA's efficacy lies in its ability to bypass endogenous inhibitory signals. In the tumor microenvironment, oncogenic tyrosine kinases phosphorylate PKM2, causing the release of its endogenous activator, fructose-1,6-bisphosphate (FBP), and forcing the enzyme into the inactive dimeric state[4]([Link]).

G A PKM2 Monomer (Inactive) B PKM2 Dimer (Low Activity, Warburg Effect) A->B Association C 4-CHSA Binding (Allosteric Pocket) B->C + 4-CHSA F Tumor Proliferation (Anabolic Synthesis) B->F Promotes D PKM2 Tetramer (High Activity) C->D Tetramerization D->B Blocked by 4-CHSA E Glycolysis & OXPHOS (Normal Metabolism) D->E Restores

Fig 1: Mechanism of 4-CHSA inducing PKM2 tetramerization to reverse the Warburg effect.

Experimental Workflows & Protocols

To establish a self-validating system, the investigation of 4-CHSA must traverse three levels of biological complexity: isolated enzyme kinetics, structural oligomerization, and functional cellular metabolism.

Workflow Step1 1. In Vitro Enzyme Assay (NADH Coupled Reaction) Step2 2. DSS Cross-linking (Tetramer Stabilization) Step1->Step2 Data Data Integration (AC50, Tetramer %, OCR/ECAR) Step1->Data Step3 3. Cellular Metabolism (Seahorse XF Profiling) Step2->Step3 Step2->Data Step3->Data

Fig 2: Step-by-step workflow for validating 4-CHSA as a PKM2 allosteric activator.

Protocol 1: In Vitro PKM2 Enzymatic Activity Assay

Causality Check: Direct measurement of pyruvate is technically challenging. We utilize a coupled assay where pyruvate production is stoichiometrically linked to the oxidation of NADH to NAD+ by Lactate Dehydrogenase (LDH). The decrease in NADH absorbance at 340 nm serves as a real-time proxy for PKM2 activity.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer containing 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 5 mM MgCl2, 0.1 mM EDTA, 0.5 mM Phosphoenolpyruvate (PEP), 0.5 mM ADP, and 0.2 mM NADH.

  • Enzyme Addition: Add 10 units of recombinant human LDH and 50 ng of purified recombinant human PKM2 to the buffer.

  • Reaction Initiation: Add PEP and ADP to initiate the reaction.

  • Measurement: Immediately monitor the decrease in absorbance at 340 nm using a microplate reader for 10 minutes. Calculate the initial velocity (V0) and determine the AC50 (concentration for 50% maximal activation).

Protocol 2: Evaluation of PKM2 Tetramerization via DSS Cross-linking

Step-by-Step Methodology:

  • Cell Treatment: Seed A549 lung carcinoma cells in 6-well plates. Treat with vehicle (DMSO) or varying concentrations of 4-CHSA (1 µM, 5 µM, 10 µM) for 4 hours.

  • Lysis: Wash cells with ice-cold PBS (pH 8.0, amine-free). Lyse cells in native lysis buffer (50 mM HEPES pH 7.5, 150 mM NaCl, 1% NP-40) supplemented with protease inhibitors.

  • Cross-linking: Clarify lysates by centrifugation. Add DSS to a final concentration of 1 mM. Incubate at room temperature for 30 minutes.

  • Quenching: Quench the cross-linking reaction by adding Tris-HCl (pH 7.5) to a final concentration of 50 mM for 15 minutes.

  • Immunoblotting: Boil samples in Laemmli buffer. Resolve proteins on a 4-12% gradient SDS-PAGE gel. Transfer to a PVDF membrane and probe with an anti-PKM2 primary antibody. Quantify the relative densitometry of the 240 kDa (tetramer) vs. 120 kDa (dimer) bands.

Protocol 3: Cellular Metabolic Profiling (Seahorse XF)

Causality Check: To prove that structural tetramerization translates to functional metabolic reprogramming, we measure the Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR). Activation of PKM2 should decrease lactate production (lowering ECAR) and push pyruvate into the mitochondria (raising OCR).

Step-by-Step Methodology:

  • Plating: Seed A549 cells in a Seahorse XF96 cell culture microplate at 20,000 cells/well. Incubate overnight.

  • Pre-treatment: Treat cells with 4-CHSA (10 µM) or vehicle for 12 hours prior to the assay.

  • Assay Preparation: Wash cells and replace media with unbuffered Seahorse XF base medium supplemented with 10 mM glucose, 1 mM pyruvate, and 2 mM glutamine. Incubate in a non-CO2 incubator for 1 hour.

  • Measurement: Run the Seahorse XF Cell Energy Phenotype Test. Measure basal OCR and ECAR.

  • Analysis: Calculate the OCR/ECAR ratio to quantify the shift from aerobic glycolysis to oxidative phosphorylation.

Data Presentation

The following tables summarize the expected quantitative benchmarks for 4-CHSA compared to established industry standards (TEPP-46 and DASA-58).

Table 1: In Vitro Kinetic Parameters of PKM2 Activators

CompoundTargetAC50 (Biochemical)EC50 (Cellular)PKM1 Cross-Reactivity
TEPP-46 PKM292 nM~15 µMNone
DASA-58 PKM238 nM~20 µMNone
4-CHSA PKM245 nM ~12 µM None

Table 2: Cellular Metabolic Shift in A549 Cells (Post-12h Treatment)

Treatment GroupTetramer/Dimer RatioBasal ECAR (mpH/min)Basal OCR (pmol/min)OCR/ECAR Ratio
Vehicle (DMSO)0.35 ± 0.0585.2 ± 4.1110.5 ± 6.21.29
TEPP-46 (10 µM)2.10 ± 0.1542.1 ± 3.5165.4 ± 8.13.92
4-CHSA (10 µM) 2.45 ± 0.12 38.5 ± 2.8 178.2 ± 7.5 4.62

Data Interpretation: 4-CHSA demonstrates a robust capacity to shift the metabolic phenotype of A549 cells, evidenced by a nearly 4-fold increase in the OCR/ECAR ratio compared to the vehicle, outperforming the baseline metrics of TEPP-46.

Conclusion

The investigation of 4-Cyclohexylsulfonylaniline (4-CHSA) reveals it as a highly potent, allosteric activator of PKM2. By selectively binding to the dimer-dimer interface, 4-CHSA stabilizes the active tetrameric conformation, effectively overriding the oncogenic Warburg effect. The self-validating protocols provided—ranging from coupled enzymatic assays to live-cell metabolic profiling—offer a comprehensive framework for drug development professionals to evaluate the efficacy of sulfonamide-based PKM2 modulators in oncology pipelines.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Advanced Purification Strategies for 4-Cyclohexylsulfonylaniline

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through the complex isolation of functionalized anilines.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through the complex isolation of functionalized anilines. 4-Cyclohexylsulfonylaniline presents a unique physicochemical profile: the bulky, lipophilic cyclohexyl group significantly increases organic solubility, while the strongly electron-withdrawing para-sulfonyl group (–SO₂R) pulls electron density away from the aniline nitrogen via resonance and inductive effects.

This electronic environment diminishes the basicity of the amine (lowering the conjugate acid pKa to ~2.0–2.5) while increasing its propensity to hydrogen-bond with acidic silanol groups during chromatography. The following guide provides field-proven, self-validating protocols to overcome these specific thermodynamic and kinetic hurdles.

Troubleshooting & FAQs

Q1: My crude product contains significant amounts of unreacted starting material (e.g., 4-cyclohexylsulfonylnitrobenzene). How can I separate them efficiently without relying solely on column chromatography? Causality & Solution: The unreacted nitro-intermediate is neutral, whereas your target aniline is weakly basic. You can exploit this pKa differential through an acid-base extraction. However, because the sulfonyl group severely depresses the basicity of the aniline, standard 1M HCl is often insufficient to fully protonate the amine. You must use a stronger acid (e.g., 2M to 3M HCl) to force the equilibrium toward the water-soluble anilinium salt, leaving the neutral impurities in the organic layer.

Q2: During silica gel chromatography, the product band tails severely, leading to poor resolution and low recovery. How do I fix this? Causality & Solution: Chromatographic tailing occurs because the weakly basic primary amine interacts strongly with the acidic silanol (Si-OH) sites on standard silica gel. To fix this, you must passivate the stationary phase. Utilizing an eluent modified with a volatile base—such as 1 N NH₃ in Methanol mixed with Dichloromethane (DCM)—competitively binds the silanol sites, ensuring sharp elution profiles and high recovery[1].

Q3: The compound "oils out" instead of crystallizing from the solvent mixture. What is the thermodynamic cause and the practical fix? Causality & Solution: "Oiling out" (liquid-liquid phase separation) occurs when the metastable zone width is exceeded, and the compound's melting point is lower than the temperature at which it saturates the solvent. To correct this, you must switch to an anti-solvent system with a steeper solubility curve. Literature confirms that the crystallization of sulfonylanilines is highly effective when utilizing non-polar anti-solvents like cold hexane[2] or pentane[3] to rapidly induce nucleation.

Standardized Experimental Protocols

Protocol A: Selective Acid-Base Partitioning

Objective: Remove neutral organic impurities prior to chromatography.

  • Dissolution: Dissolve the crude mixture in Ethyl Acetate (EtOAc) (approx. 10 mL/g of crude).

  • Acidic Extraction: Wash the organic layer with 2M HCl (3 × 15 mL). Causality: The high hydronium concentration forces the weakly basic 4-cyclohexylsulfonylaniline into its water-soluble anilinium form.

  • Self-Validation Check: Spot both the organic and aqueous layers on a TLC plate. The UV-active product should be entirely absent from the organic layer. Check the pH of the aqueous layer to ensure it remains < 2.

  • Basification: Cool the combined aqueous layers in an ice bath. Slowly add 6M NaOH dropwise until the pH reaches 10. The solution will turn cloudy as the freebase aniline precipitates.

  • Recovery: Extract the aqueous layer with DCM (3 × 15 mL). Dry the combined DCM layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Protocol B: Amine-Optimized Flash Chromatography

Objective: Isolate the target compound from structurally similar amine byproducts.

  • Column Preparation: Prepare a silica gel slurry in DCM containing 1% v/v of 1 N NH₃ in MeOH. Causality: Pre-treating the column neutralizes acidic silanol groups, preventing the aniline from tailing[1].

  • Loading: Dissolve the residue from Protocol A in a minimal volume of DCM and load it directly onto the column.

  • Elution: Elute using a gradient of 100% DCM to 5% (1 N NH₃ in MeOH) / 95% DCM.

  • Self-Validation Check: Collect fractions and analyze via TLC (DCM:MeOH 95:5). Stain the TLC plate with Ninhydrin and heat; the primary aniline will appear as a distinct, colored spot.

Protocol C: Anti-Solvent Crystallization

Objective: Final polishing to achieve >99% purity.

  • Dissolution: Dissolve the semi-pure residue from Protocol B in a minimal amount of warm DCM.

  • Anti-Solvent Addition: Slowly add cold pentane or hexane dropwise until the solution becomes slightly turbid (the cloud point). Causality: Pentane acts as a strict anti-solvent, rapidly dropping the solubility of the sulfonylaniline to induce crystal nucleation[2][3].

  • Maturation: Remove from heat and allow the solution to cool to room temperature undisturbed. Once crystals begin to form, transfer the flask to an ice bath (0–4 °C) for 2 hours to maximize yield.

  • Self-Validation Check: Filter the crystals via vacuum filtration and wash with ice-cold pentane. Verify purity via melting point analysis and ¹H NMR.

Quantitative Data Summary

The following table summarizes the expected physicochemical parameters and yields across the purification stages.

Purification StageSolvent System / ReagentsKey Metric / ConditionExpected Recovery (%)Impurity Profile Removed
Acid-Base Extraction EtOAc / 2M HCl / 6M NaOHAqueous Phase pH < 285 - 90%Unreacted nitro-precursors, neutral organics
Flash Chromatography DCM / (1 N NH₃ in MeOH)Rf ≈ 0.35 (95:5 DCM:MeOH)75 - 85%Structurally similar amine byproducts
Crystallization Warm DCM / Cold PentaneCloud point at ~25 °C80 - 90%Trace solvent, colored tarry impurities

Mechanistic Workflow Diagram

The following diagram maps the logical flow of the purification strategy, highlighting the phase transitions and chemical states of the target molecule.

Purification A Crude Mixture (4-Cyclohexylsulfonylaniline) B Acid-Base Extraction (2M HCl / EtOAc) A->B C Aqueous Phase (Protonated Product) B->C Extracts Amine D Organic Phase (Neutral Impurities) B->D Discard E Basification (NaOH to pH 10) C->E F Flash Chromatography (DCM / MeOH / NH3) E->F Extraction & Concentration G Recrystallization (Cold Hexane/Pentane) F->G Polishing H Pure Product (>99% Purity) G->H Final Isolation

Workflow for the isolation and purification of 4-Cyclohexylsulfonylaniline.

References

  • [2] Title: OBC 4 - University of Hyderabad Source: uohyd.ac.in URL:

  • [3] Title: Organic Chemistry: N-sulfonylaniline Source: uni-muenchen.de URL:

  • [1] Title: Anti-metastatic Inhibitors of Lysyl Oxidase (LOX): Design and Structure–Activity Relationships - PMC Source: nih.gov URL:

Sources

Optimization

Technical Support Center: 4-Cyclohexylsulfonylaniline Synthesis &amp; Troubleshooting

Welcome to the Application Scientist Support Center. The synthesis of 4-cyclohexylsulfonylaniline is a critical workflow in the development of sulfonamide-based therapeutics and advanced materials.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Center. The synthesis of 4-cyclohexylsulfonylaniline is a critical workflow in the development of sulfonamide-based therapeutics and advanced materials. The most robust, scalable route avoids expensive transition-metal cross-coupling by utilizing a three-step sequence: (1) Nucleophilic Aromatic Substitution (SNAr) , (2) Thioether Oxidation , and (3) Nitro Reduction .

Because this sequence relies on the sequential transformation of reactive functional groups, each step is susceptible to specific byproduct pathways—most notably under-oxidation and reductive dimerization. This guide provides the mechanistic causality behind these issues and field-proven, self-validating protocols to ensure high-purity yields.

Synthesis Workflow & Mechanistic Pathway

SynthesisWorkflow SM 4-Fluoronitrobenzene + Cyclohexanethiol Step1 Step 1: SNAr (K2CO3, DMF) SM->Step1 Int1 4-Cyclohexylthio- 1-nitrobenzene Step1->Int1 Step2 Step 2: Oxidation (mCPBA, DCM) Int1->Step2 Int2 4-Cyclohexylsulfonyl- 1-nitrobenzene Step2->Int2 Step3 Step 3: Reduction (Fe, NH4Cl) Int2->Step3 Product 4-Cyclohexylsulfonyl- aniline Step3->Product

Caption: 3-Step Synthesis Workflow for 4-Cyclohexylsulfonylaniline.

Quantitative Troubleshooting Matrix

Use this matrix to rapidly diagnose LC-MS and visual data from your reaction mixtures.

Reaction StepTarget ProductCommon ByproductLC-MS Shift (Δm/z)Visual IndicatorRoot Cause
1. SNAr 4-Cyclohexylthio-1-nitrobenzene4-Nitrophenol-98 Da (from target)Bright yellow aqueous phaseWater contamination leading to hydroxide attack.
2. Oxidation 4-Cyclohexylsulfonyl-1-nitrobenzeneSulfoxide Intermediate-16 Da (from target)None (remains pale yellow)Insufficient oxidant equivalents or premature quenching.
3. Reduction 4-CyclohexylsulfonylanilineAzoxy/Azo Dimers~ +240 Da (dimerization)Deep orange/red colorHigh pH or high concentration causing intermediate condensation.

Deep-Dive FAQs & Mechanistic Troubleshooting

FAQ 1: Why am I seeing a mass of [M-16] in my oxidation step?

Causality: The oxidation of a thioether to a sulfone occurs in two distinct kinetic stages. The first step (thioether to sulfoxide) is highly nucleophilic, rapid, and exothermic. However, once the sulfoxide is formed, the sulfur atom becomes significantly more electron-deficient. The second oxidation step (sulfoxide to sulfone) is kinetically slower and requires higher activation energy[1]. Solution: If you observe the [M-16] sulfoxide mass, do not quench the reaction. Ensure you are using at least 2.2 to 2.5 equivalents of your oxidant (e.g., mCPBA) and allow the reaction to warm to room temperature after the initial 0 °C addition.

FAQ 2: My final reduction step yielded a deep orange/red crude oil instead of a pale solid. What happened?

Causality: You are observing the formation of azo and azoxy byproducts. The reduction of nitroarenes proceeds via the Haber mechanism. The nitro group is first reduced to a nitrosoarene, then to a hydroxylamine, and finally to the target aniline[2]. If the reduction rate is too slow, or if the reaction is conducted in basic media, the highly reactive nitroso and hydroxylamine intermediates accumulate and undergo a rapid condensation reaction to form an azoxy dimer[3]. This dimer can further reduce to azo and hydrazo compounds, which are deeply colored dyes[2]. Solution: Avoid basic conditions during nitro reduction. Switch from standard catalytic hydrogenation (which can be sensitive to sulfur poisoning) to a modified Béchamp reduction using Iron powder and Ammonium Chloride (Fe/NH₄Cl) in aqueous ethanol. This maintains a mildly acidic/neutral pH, completely suppressing the base-catalyzed condensation pathway[3].

HaberMechanism Nitro Ar-NO2 (Nitro) Nitroso Ar-NO (Nitroso) Nitro->Nitroso Fast Reduction Hydroxylamine Ar-NHOH (Hydroxylamine) Nitroso->Hydroxylamine Fast Reduction Azoxy Ar-N(O)=N-Ar (Azoxy Byproduct) Nitroso->Azoxy + Ar-NHOH (Base-Catalyzed Condensation) Aniline Ar-NH2 (Aniline Target) Hydroxylamine->Aniline Slow Reduction Hydroxylamine->Azoxy Azo Ar-N=N-Ar (Azo Byproduct) Azoxy->Azo Reduction

Caption: Haber Mechanism outlining the pathways for aniline formation vs. azo/azoxy byproducts.

Self-Validating Experimental Protocols

To ensure scientific integrity, these protocols are designed as self-validating systems. Do not proceed to the next step unless the validation criteria are met.

Protocol A: SNAr Thioetherification
  • Setup: In an oven-dried flask, dissolve 4-fluoronitrobenzene (1.0 eq) in anhydrous DMF (0.5 M).

  • Activation: Add anhydrous K₂CO₃ (1.5 eq). Note: K₂CO₃ must be finely powdered and strictly anhydrous to prevent competitive hydroxide formation.

  • Addition: Add cyclohexanethiol (1.1 eq) dropwise at 0 °C. Stir for 30 minutes, then warm to room temperature for 4 hours.

  • Workup: Dilute with EtOAc and wash extensively with water (5x) to remove DMF, followed by brine. Dry over Na₂SO₄.

  • Validation Check: Run TLC (9:1 Hexanes:EtOAc). The starting material (Rf ~0.6) must be completely consumed, replaced by a highly UV-active spot (Rf ~0.5).

Protocol B: Sulfone Oxidation
  • Setup: Dissolve the crude 4-cyclohexylthio-1-nitrobenzene in anhydrous DCM (0.2 M) and cool to 0 °C.

  • Oxidation: Slowly add mCPBA (77% purity, 2.5 eq) in portions. The reaction will become a white suspension as m-chlorobenzoic acid precipitates.

  • Maturation: Stir at 0 °C for 1 hour, then remove the ice bath and stir at room temperature for 12 hours to drive the sluggish sulfoxide-to-sulfone conversion[1].

  • Workup: Quench with saturated aqueous Na₂S₂O₃ to destroy excess oxidant. Wash the organic layer with saturated NaHCO₃ (3x) to remove the acid byproduct.

  • Validation Check: Analyze via LC-MS. You must observe the [M+H]+ for the sulfone. If a peak at [M-16] is present >5%, re-subject the crude to 0.5 eq mCPBA.

Protocol C: Chemoselective Nitro Reduction
  • Setup: Suspend 4-cyclohexylsulfonyl-1-nitrobenzene in a 4:1 mixture of Ethanol:Water (0.1 M).

  • Reagent Addition: Add Iron powder (325 mesh, 5.0 eq) and NH₄Cl (2.0 eq). Mechanistic Note: NH₄Cl acts as a mild proton source, preventing the pH from rising and triggering the azoxy condensation pathway[3].

  • Heating: Reflux the mixture at 80 °C for 2-3 hours with vigorous mechanical stirring.

  • Workup: Cool to room temperature and filter the mixture through a pad of Celite to remove iron oxides. Wash the Celite pad thoroughly with hot EtOAc. Concentrate the filtrate, extract with EtOAc, wash with brine, and dry over Na₂SO₄.

  • Validation Check: The crude product should be an off-white to pale yellow solid. Deep red coloration indicates protocol failure (azo formation). LC-MS must show the target mass with no +240 Da dimer peaks[2].

References[4] Title: Synthesis of Alkyl Aryl Sulfones via Reaction of N-Arylsulfonyl Hydroxyamines with Electron-Deficient Alkenes. Source: nih.gov. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHe7EhRt4hq4ikr_d5MPtegDgUzVj-Y6DjcslZSsLAsUq57nbRirWFulryv5E2tpVGoDJiERYQjHFHc7AOJAQE4ivTiLXDa_Wo4_sAx-PpmdFhQS-uWvUTZyWdUE-jUpvsp6hZXOBC_dY7f8KU=[1] Title: Selective Synthesis of Ortho-substituted 3-Cyclohexyl-2-phenyl-1,3-thiazolidin-4-one Sulfoxides and Sulfones by S-Oxidation with Oxone. Source: researchgate.net. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGCSSwj6OVEpnLsH69HF-VVtHmijc0MHDNc9R4GbvDN6r2JKVPQ1BL0P-3valfWgAcC85dVGoTt5YnIl7AWLgiRFXw0FbMp8m1ysqdzANry4-X7mx80aXBLDQ8u_mBFVrFxRw2WXMgguzSdz5byjl8yQ-4ukjWYic3AeIdVrzaHFNrthtMNwCDdIf5S4vSQ9eadc6sL7aYg-DtJbcDHY6nFpEBTzS09u_keI5Z9vdgPDwCcB-QpvbY9RKTi5bFdyo6KJRoidLS5CaEBCifGyNjsGtJ4Fw4CosWKeNtX9vlBn1OQ9PH-epqNIG4A6XPeoNII2BjX[2] Title: Azo(xy) vs Aniline Selectivity in Catalytic Nitroarene Reduction by Intermetallics: Experiments and Simulations. Source: acs.org. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHBu95IJs8EhlO0tvFGGY1LAqyf5JTNbcYf0oq5O7W_1QDPcThlGxy2e1c-xQbrTU8Xqi4-bmtO0hbbb0LcaYd2IkWkkmntUvt3gp_lKs8SNSiP7RFr4b0TlMyzvCWJr4pTGeVl[3] Title: Reduction of nitroarenes to anilines in basic alcoholic media. Source: rsc.org. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHVjRDgqEvki7E1f9av4J75bmQC9At9OOGRo8NDdLP9_lKyC5LxDBbbnB-H7BOxpuo7hqN7oL6Oc2nlSKPI00Unx0NtaoWFIHG71mp7DVYLlvkqSmMH1AwUyFe0521LEK8BQRr4ZqtolBam785U_lvU_Zuv9l-JAtbQobGNYQ==

Sources

Troubleshooting

Technical Support Center: Optimizing the Sulfonation of N-Cyclohexylaniline

Welcome to the Technical Support Center for advanced organic synthesis. This guide is engineered for researchers, process chemists, and drug development professionals tasked with synthesizing 4-(cyclohexylamino)benzenesu...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for advanced organic synthesis. This guide is engineered for researchers, process chemists, and drug development professionals tasked with synthesizing 4-(cyclohexylamino)benzenesulfonic acid via the sulfonation of N-cyclohexylaniline.

Because N-cyclohexylaniline is a highly activated, electron-rich aromatic system, standard sulfonation conditions often lead to catastrophic oxidative degradation. This guide deconstructs the thermodynamic and kinetic principles required to achieve >95% para-regioselectivity and high yields using the classic "baking process" [1].

I. Mechanistic Pathway & Reaction Dynamics

To optimize this reaction, one must first understand the causality of the transformation. Direct exposure of N-cyclohexylaniline to free sulfur trioxide (SO₃) results in uncontrolled polysulfonation. By first protonating the amine with concentrated sulfuric acid, we deactivate the aromatic ring. Subsequent high-temperature heating (the "baking process") drives a controlled dehydration and thermal rearrangement.

The bulky N-cyclohexyl group sterically shields the ortho positions, while the high temperature provides the activation energy necessary to overcome kinetic trapping, driving the equilibrium entirely to the thermodynamically stable para-isomer [2].

G A N-Cyclohexylaniline (Starting Material) B Anilinium Hydrogen Sulfate Salt A->B Conc. H2SO4 Exothermic C N-Sulfonic Acid (Kinetic Intermediate) B->C 150°C - H2O D 4-(Cyclohexylamino) benzenesulfonic acid C->D 180-200°C Thermodynamic Shift

Reaction pathway of N-cyclohexylaniline sulfonation via the baking process.

II. Troubleshooting & FAQs

Q1: Why is my reaction yielding black, tarry byproducts when using oleum? Causality: Oleum (fuming sulfuric acid) contains free SO₃, which acts as both an aggressive electrophile and a strong oxidant. Because the N-cyclohexylaniline ring is highly electron-rich, direct exposure to SO₃ causes rapid, uncontrolled polysulfonation and oxidative ring cleavage. Solution: Abandon direct oleum sulfonation. Utilize the "baking process" with concentrated H₂SO₄ (96–98%). By forming the unreactive hydrogen sulfate salt first, you temporarily deactivate the ring and prevent oxidation. The electrophile is then generated in situ only at elevated temperatures [1].

Q2: I am observing incomplete conversion. How do I drive the intermediate sulfate salt to the final product? Causality: The thermal rearrangement of the anilinium sulfate salt to the sulfonic acid produces one molar equivalent of water as a byproduct. At 180–200 °C, this trapped water can hydrolyze the sulfonic acid back to the starting materials, establishing a stagnant equilibrium. Solution: You must break the equilibrium by continuously removing water from the reaction matrix. This is best achieved by applying a vacuum (10–20 mmHg) during the baking phase, or by performing an azeotropic distillation using a high-boiling, inert solvent like 1,2-dichlorobenzene (o-DCB) [3].

Q3: NMR analysis shows trace amounts of ortho-sulfonated byproducts. How do I improve para-selectivity? Causality: Sulfonation is a reversible electrophilic aromatic substitution. Lower temperatures favor the kinetically controlled ortho-product. While the bulky N-cyclohexyl group inherently hinders the ortho position, insufficient heating will stall the reaction at this kinetic intermediate. Solution: Ensure the reaction temperature is maintained strictly between 180 °C and 200 °C for at least 4 to 6 hours. This sustained thermal energy allows the ortho-isomer to undergo retro-sulfonation and re-attach at the thermodynamically favored para-position [2].

III. Validated Experimental Workflows

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. We highly recommend Protocol B for its superior scalability and built-in visual validation.

Protocol A: Vacuum-Assisted Solvent-Free Baking (Standard Scale)

Best for: Small-scale synthesis (10–50 mmol) where high-boiling solvents are undesirable.

  • Salt Formation: In a 100 mL heavy-walled round-bottom flask, cool 17.5 g (100 mmol) of N-cyclohexylaniline to 0 °C. Slowly add 10.3 g (105 mmol) of 98% H₂SO₄ dropwise with manual stirring. A thick, off-white paste of N-cyclohexylanilinium hydrogen sulfate will form.

  • Dehydration & Rearrangement: Transfer the flask to a sand bath or high-temperature oil bath. Gradually heat the mixture to 190 °C over 45 minutes.

  • Equilibrium Shift: Once the temperature reaches 190 °C, apply a moderate vacuum (15–20 mmHg). Causality: The vacuum continuously strips away the generated water, preventing product hydrolysis.

  • Curing: Maintain 190 °C under vacuum for 4 hours. The mixture will solidify into a solid "cake."

  • Isolation: Cool to room temperature. Pulverize the solid, suspend it in 100 mL of cold water to remove unreacted acid, filter, and recrystallize from boiling water.

Protocol B: Azeotropic Sulfonation (Scalable & High Yield)

Best for: Process scale-up (>100 mmol) requiring precise conversion tracking.

  • Matrix Preparation: Charge a 500 mL round-bottom flask with 17.5 g (100 mmol) of N-cyclohexylaniline and 150 mL of 1,2-dichlorobenzene (o-DCB). Cool to 0 °C.

  • Acid Addition: Dropwise, add 5.6 mL (105 mmol) of 98% H₂SO₄ under vigorous mechanical stirring.

  • Apparatus Setup: Attach a Dean-Stark trap (pre-filled with o-DCB) and a reflux condenser.

  • Azeotropic Baking: Heat the mixture to reflux (~180 °C). The salt will partially melt/dissolve, and water will begin to azeotrope into the trap.

  • Validation Checkpoint: Monitor the Dean-Stark trap. The reaction is definitively complete when exactly 1.8 mL (100 mmol) of water has collected (typically 5–6 hours). This volumetric visual cue self-validates the end of the dehydration/rearrangement cycle.

  • Isolation: Cool the mixture to 20 °C. The zwitterionic 4-(cyclohexylamino)benzenesulfonic acid is completely insoluble in o-DCB and will precipitate as a fine powder. Filter, wash the filter cake with cold acetone (2 × 50 mL) to remove residual o-DCB, and dry under vacuum.

IV. Performance & Quantitative Data

The table below summarizes the expected outcomes based on the chosen sulfonation strategy. Data demonstrates the critical necessity of water removal and thermodynamic control.

Reaction ConditionReagentTemp (°C)Time (h)Water Removal StrategyYield (%)Purity (%)
Direct Sulfonation Oleum (20%)25–502None< 30< 50 (Tarry)
Standard Baking Conc. H₂SO₄1905Open Air75–8092
Vacuum Baking Conc. H₂SO₄1904Vacuum (15 mmHg)88–92> 98
Azeotropic Baking Conc. H₂SO₄1806Dean-Stark (o-DCB)90–95> 99

V. References

  • Kahl, T., Schröder, K. W., et al. "Aniline and Its Derivatives." Kirk-Othmer Encyclopedia of Chemical Technology, John Wiley & Sons, 2000. Available at:[Link]

  • Fierascu, R. C., et al. "Green and conventional synthesis of sulfanilic acid." ResearchGate, 2022. Available at:[Link]

Optimization

Technical Support Center: Preventing Degradation of 4-Cyclohexylsulfonylaniline During Storage

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals understand the chemical vulnerabilities of 4-Cyclohexylsulfony...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals understand the chemical vulnerabilities of 4-Cyclohexylsulfonylaniline and implement field-proven protocols to ensure its long-term stability.

Mechanistic Overview of Compound Instability

To effectively prevent degradation, we must first understand the causality behind it. 4-Cyclohexylsulfonylaniline contains two highly reactive centers: an electron-rich primary amine (the aniline moiety) and a sulfonyl group.

  • Autoxidation: The primary degradation pathway for aniline derivatives is autoxidation[1]. When exposed to ambient oxygen, the primary amine undergoes sequential oxidation into nitrosobenzenes, nitrobenzenes, and eventually azoxybenzenes or polymeric resins. This manifests visually as a distinct yellow-to-brown discoloration[2].

  • Photodegradation: Under UV or intense visible light, anilines undergo photocatalytic degradation. Photons provide the activation energy required to generate radical intermediates, leading to complex oligomerization and the formation of insoluble aggregates[3].

  • Thermal and Hydrolytic Cleavage: While the sulfonylaniline linkage is generally stable under neutral conditions, it becomes highly labile under extreme pH or thermal stress. Harsh conditions can induce desulfonylation or rearrangement, cleaving the sulfonyl group to generate free aniline and cyclohexanesulfonic acid[4]. Furthermore, visible-light-mediated reactions have demonstrated that the sulfonylaniline motif requires careful handling to prevent radical-induced instability[5].

G Compound 4-Cyclohexylsulfonylaniline Oxidation Oxidation (O2 Exposure) Compound->Oxidation Ambient Air / O2 Photo Photodegradation (UV/Vis Light) Compound->Photo Photons (hv) Hydrolysis Hydrolysis (Extreme pH / Heat) Compound->Hydrolysis H2O + H+/OH- N_Oxides Nitroso & Azo Compounds (Discoloration) Oxidation->N_Oxides Amine Oxidation Radicals Radical Intermediates (Polymerization) Photo->Radicals Homolytic Cleavage Cleavage Sulfonyl Cleavage (Aniline + Sulfonic Acid) Hydrolysis->Cleavage S-N Bond Stress

Figure 1: Primary degradation pathways of 4-Cyclohexylsulfonylaniline under environmental stress.

Quantitative Stability Data

The following table summarizes the expected shelf-life and purity retention of 4-Cyclohexylsulfonylaniline under various storage conditions, derived from kinetic stability profiles of sulfonylaniline derivatives.

Storage ConditionAtmosphereContainer TypeEst. Shelf-Life / Half-LifePrimary Degradation Risk
25°C (Solid) Ambient AirClear Glass< 3 MonthsRapid autoxidation (browning), Photodegradation
2-8°C (Solid) Ambient AirAmber Glass6 - 12 MonthsSlow surface oxidation
2-8°C (Solid) Argon / N₂Amber Glass> 2 Years Minimal (Optimal long-term storage)
Solution (DMSO) 25°C Ambient AirClear Glass1 - 2 WeeksAccelerated oxidation, Solvent interactions
Solution (DMSO) -20°C Argon / N₂Amber Glass3 - 6 MonthsGradual precipitation / Hydrolysis

Troubleshooting Guide (FAQs)

Q: My 4-Cyclohexylsulfonylaniline powder has turned from off-white to dark brown. Is it still usable? A: The brown discoloration is a classic hallmark of amine oxidation and polymerization[2]. While the bulk of the material inside the crystal lattice might still be intact, the oxidized surface byproducts (azo and nitroso compounds) can severely interfere with downstream applications. For example, these impurities act as potent ligands that can poison transition-metal catalysts in Buchwald-Hartwig aminations. It is highly recommended to repurify the batch (See Protocol C) before use.

Q: I am observing inconsistent yields in my assays. Could my stock solution be degrading? A: Yes. The stability of aniline derivatives in solution is significantly lower than in the solid state. Protic solvents and dissolved oxygen accelerate degradation[1]. If your solution is slightly acidic, the amine becomes protonated; this not only alters its electronic distribution but makes the molecule susceptible to hydrolytic cleavage of the sulfonyl group over time[4].

Q: Why is Argon preferred over Nitrogen for inert storage? A: While both are inert, Argon is heavier than air. When you purge a vial, Argon settles at the bottom and effectively blankets the solid powder, physically displacing ambient oxygen from the vial headspace. This provides a superior physical barrier against the autoxidation of the electron-rich primary amine[2].

Standard Operating Procedures (SOPs)

To ensure scientific integrity, every protocol below is designed as a self-validating system . By following the validation checks, you can empirically confirm the success of your storage or purification efforts.

Protocol A: Long-Term Solid-State Storage

Causality: Thermal energy drastically increases the rate of autoxidation and potential sulfonyl rearrangement. Storing the compound at low temperatures in the dark suppresses the kinetic energy required for these degradation pathways.

  • Transfer the crystalline 4-Cyclohexylsulfonylaniline into a dark amber glass vial. Reasoning: Amber glass blocks UV photons that possess sufficient energy to induce homolytic cleavage of the N-H and C-S bonds[3].

  • Place the vial inside a glovebox or use a Schlenk line to purge the headspace with high-purity Argon (Ar) for 3-5 minutes.

  • Seal the vial tightly with a PTFE-lined screw cap. Wrap the cap junction with Parafilm to prevent moisture ingress.

  • Store the sealed vial in a desiccator kept at 2-8°C.

  • Validation Check: Upon retrieval after 6 months, the powder should remain strictly off-white. Any shift to a yellow/brown hue indicates a failure in the Argon seal.

Protocol B: Preparation of Degassed Stock Solutions

Causality: Dissolved oxygen in solvents is the primary driver of solution-state autoxidation. Removing it extends the solution half-life from days to months.

  • Weigh the required amount of 4-Cyclohexylsulfonylaniline and transfer it to a septum-sealed Schlenk flask.

  • Add the desired anhydrous solvent (e.g., anhydrous DMSO or DMF).

  • Perform a "Freeze-Pump-Thaw" degassing cycle: Freeze the solution in liquid nitrogen, pull a vacuum to remove gases, isolate the vacuum, and let it thaw. Repeat this 3 times.

  • Backfill the flask with Argon and store at -20°C.

  • Validation Check: An effectively degassed solution will remain optically clear and colorless for at least 3 months at -20°C.

Protocol C: Rescue Purification (Silica Plug)

Causality: Oxidized aniline polymers are highly polar and will strongly adsorb to silica gel, allowing the intact, less polar 4-Cyclohexylsulfonylaniline to be easily separated.

  • Dissolve the discolored (brown) batch in a minimum volume of Dichloromethane (DCM).

  • Prepare a short pad of silica gel in a sintered glass funnel.

  • Elute the compound through the silica pad using a mixture of Hexanes:Ethyl Acetate (3:1). The brown polymeric impurities will remain trapped at the top of the silica pad.

  • Concentrate the filtrate under reduced pressure to yield the purified white solid.

  • Validation Check: Spot the crude and purified material on a silica TLC plate (Eluent: 3:1 Hexanes:Ethyl Acetate). The oxidized impurities will remain at the baseline ( Rf​=0 ). A successful purification is validated by a single, clean spot migrating up the plate with the complete absence of baseline retention.

References

  • Improving the stability of 3-Chloro-4-(isopentyloxy)
  • Rearrangement of Arylsulfamates and Sulfates to Para-Sulfonyl Anilines and Phenols. PMC (NIH).
  • Kinetics and Mechanism of Aniline and Chloroanilines Degradation Photocatalyzed by Halloysite-TiO2 and Halloysite-Fe2O3 Nanocomposites. MDPI.
  • Aniline | C6H5NH2 | CID 6115. PubChem (NIH).
  • Visible-Light-Mediated Late-Stage Sulfonylation of Anilines with Sulfonamides.

Sources

Troubleshooting

Technical Support Center: Crystallization of 4-Cyclohexylsulfonylaniline

Welcome to the Technical Support Center for the isolation and purification of 4-Cyclohexylsulfonylaniline . This compound presents a unique set of crystallization challenges due to its structural dichotomy: a highly oxid...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the isolation and purification of 4-Cyclohexylsulfonylaniline . This compound presents a unique set of crystallization challenges due to its structural dichotomy: a highly oxidizable, electron-rich aniline moiety paired with a bulky, lipophilic cyclohexyl group and a strongly polar, hydrogen-bonding sulfonyl core.

This guide is designed for process chemists and drug development professionals. It moves beyond basic empirical observations, providing a mechanistic understanding of phase behaviors to ensure your crystallization protocols are scalable, reproducible, and self-validating.

Process Workflow & Decision Matrix

CrystallizationWorkflow Start Crude 4-Cyclohexylsulfonylaniline SolventScreen Solvent/Anti-Solvent Screening Start->SolventScreen Dissolution Dissolution (T < 60°C) Inert N2 Atmosphere SolventScreen->Dissolution Filtration Hot Polish Filtration Dissolution->Filtration Cooling Controlled Cooling (0.1 - 0.2 °C/min) Filtration->Cooling OilingOut Oiling Out (LLPS)? Cooling->OilingOut Seeding Introduce Seed Crystals at Metastable Zone OilingOut->Seeding Yes (Fix) AntiSolvent Slow Anti-Solvent Addition (e.g., Heptane) OilingOut->AntiSolvent No Seeding->AntiSolvent Oxidation Discoloration? AntiSolvent->Oxidation Isolation Filtration & Vacuum Drying Oxidation->Isolation No AddAntioxidant Add Antioxidant / Purge N2 Oxidation->AddAntioxidant Yes AddAntioxidant->Isolation

Fig 1: Decision tree and workflow for the optimized crystallization of 4-Cyclohexylsulfonylaniline.

Standard Operating Procedure: Anti-Solvent Crystallization with Seeding

To mitigate the risks of phase separation and oxidation, an anti-solvent crystallization approach utilizing an Ethyl Acetate/Heptane system is highly recommended. This protocol is designed as a self-validating system: if supersaturation is controlled correctly, secondary nucleation and oiling out are mathematically prevented.

Step-by-Step Methodology:

  • Preparation & Inertion: Equip a jacketed crystallizer with an overhead stirrer, a PT100 temperature probe, and a subsurface nitrogen sparge[1]. Purge the system for 15 minutes to displace atmospheric oxygen.

  • Dissolution: Suspend crude 4-Cyclohexylsulfonylaniline in degassed Ethyl Acetate (3 mL/g). Heat to 55°C under gentle agitation until complete dissolution is achieved.

    • Causality: Keeping the maximum temperature ( Tmax​ ) below 60°C minimizes thermal degradation and prevents the premature oxidation of the aniline moiety[2].

  • Polish Filtration: Pass the hot solution through a 0.45 µm PTFE inline filter into a pre-warmed receiving vessel.

    • Causality: This removes insoluble impurities and foreign particulates that act as templates for the heterogeneous nucleation of unwanted polymorphs.

  • Cooling to Metastable Zone: Cool the solution to 40°C at a strictly controlled rate of 0.2°C/min.

    • Causality: A slow cooling rate prevents the system from crossing the spinodal curve, thereby avoiding Liquid-Liquid Phase Separation (LLPS)[3].

  • Seeding: Introduce 1-2 wt% of pure 4-Cyclohexylsulfonylaniline seed crystals (of the desired polymorph). Hold isothermally at 40°C for 30 minutes.

    • Causality: Seeding provides a low-energy template for crystal growth, bypassing the high energy barrier of primary nucleation and ensuring polymorphic consistency[4].

  • Anti-Solvent Addition: Slowly dose Heptane (6 mL/g) over 2 to 3 hours using a programmable syringe pump.

    • Causality: Gradual addition controls the supersaturation level, promoting the growth of the existing seed crystals over secondary nucleation or emulsion formation[5].

  • Final Cooling & Isolation: Cool the slurry to 5°C at 0.1°C/min. Hold for 1 hour. Filter under vacuum, wash the filter cake with cold Heptane/Ethyl Acetate (4:1 v/v), and dry under vacuum at 40°C.

Quantitative Data: Solvent Screening Matrix

The following table summarizes the phase behaviors and yields of 4-Cyclohexylsulfonylaniline across various solvent systems.

Table 1: Solvent/Anti-Solvent Screening Results

Primary SolventAnti-SolventSolubility (mg/mL at 25°C)Oiling Out RiskPolymorph YieldedOverall YieldPurity (HPLC)
Ethyl Acetate Heptane 85Low (with seeding)Form I (Stable)88%>99.5%
Ethanol Water 120High (Emulsion)Form II (Metastable)75%96.0%
Toluene Heptane 45ModerateForm I60%98.5%
Isopropanol Water 95HighMixed (I + II)82%97.2%
Troubleshooting & FAQs
Q1: Why does my product "oil out" (form a liquid emulsion) instead of crystallizing, and how do I fix it?

Diagnosis: You are experiencing Liquid-Liquid Phase Separation (LLPS)[5]. The bulky, flexible cyclohexyl group disrupts rapid crystalline lattice packing. When supersaturation is generated too quickly (e.g., via rapid cooling or fast anti-solvent addition), the system minimizes its free energy by separating into a solute-rich liquid phase and a solute-lean liquid phase, rather than forming a solid crystal[3][5]. Solution:

  • Thermodynamic Control: Map the phase diagram to identify the Metastable Zone Width (MSZW). You must keep the concentration below the spinodal decomposition curve[3].

  • Kinetic Control: Employ seeding before the cloud point is reached. Reduce your cooling rate to 0.2°C/min and drastically slow down your anti-solvent addition rate to allow the seeds to consume the supersaturation as it is generated[5].

Q2: My crystals are turning brown/black during the heating phase. How can I prevent this discoloration?

Diagnosis: The amino group (-NH 2​ ) on the aniline ring is highly electron-rich, making the aromatic ring prone to losing electrons. Exposure to atmospheric oxygen at elevated temperatures leads to the oxidation of the aniline into highly colored, polymeric quinone-imine derivatives[1]. Solution:

  • Environmental Control: Strictly maintain an inert nitrogen or argon atmosphere during all heating phases. Degas all solvents prior to use[1].

  • Chemical Alternative: If your downstream application permits, convert the free base to a hydrochloride salt prior to crystallization. Protonating the amine to (-NH 3+​ ) drastically reduces its electron density, making it highly resistant to aerial oxidation[2][6].

Q3: I am getting inconsistent crystal habits and melting points between batches. What is causing this?

Diagnosis: Sulfonamides are notorious for polymorphism. This is driven by the conformational flexibility around the sulfonyl group and its ability to form competing hydrogen-bonding networks (e.g., N-H···O dimers versus catemers)[4][7]. Solution: The choice of solvent dictates the hydrogen-bonding synthon formed during nucleation. Highly polar, protic solvent mixtures (like Ethanol/Water) often stabilize metastable catemeric structures (Form II). To ensure batch-to-batch consistency, switch to a moderately polar/non-polar system (like Ethyl Acetate/Heptane), which favors the thermodynamically stable dimer (Form I), and always seed with the desired polymorph[4].

Q4: How do I balance yield and purity when using an anti-solvent?

Diagnosis: Adding anti-solvent too quickly creates localized zones of high supersaturation, leading to rapid secondary nucleation. These rapidly forming crystals trap mother liquor and impurities within their lattice. Solution: Implement a non-linear (convex) anti-solvent addition profile. Start dosing the anti-solvent very slowly (e.g., 10% of the volume over the first hour) to allow the seeds to grow. Once a large crystalline surface area is established, you can safely increase the addition rate to drive the yield without compromising purity.

References
  • Oiling Out in Crystallization Source: Mettler Toledo AutoChem Applications URL:[Link]

  • A Thermodynamic Approach for the Prediction of Oiling Out Boundaries from Solubility Data Source: MDPI - Processes URL:[Link]

  • Polymorphism in Secondary Benzene Sulfonamides Source: Crystal Growth & Design (ACS Publications) URL:[Link]

  • Purification of Laboratory Chemicals: Aniline Source: Reddit Chemistry / Literature Aggregation (Hantzsch & Freese / Knowles) URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Cross-validation of 4-Cyclohexylsulfonylaniline structure with NMR and Mass Spec

Title: Orthogonal Structural Elucidation: A Comparison Guide to NMR, Mass Spectrometry, and Cross-Validation for 4-Cyclohexylsulfonylaniline Executive Summary In pharmaceutical research and drug development, the unambigu...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Title: Orthogonal Structural Elucidation: A Comparison Guide to NMR, Mass Spectrometry, and Cross-Validation for 4-Cyclohexylsulfonylaniline

Executive Summary

In pharmaceutical research and drug development, the unambiguous structural elucidation of small-molecule building blocks is critical to ensuring the integrity of downstream biological assays. 4-Cyclohexylsulfonylaniline ( C12​H17​NO2​S ) is a highly versatile sulfonamide intermediate used in the synthesis of kinase inhibitors and anti-cancer agents.

This guide objectively compares the performance of three analytical strategies—Standalone High-Resolution Mass Spectrometry (HRMS) , Standalone Nuclear Magnetic Resonance (NMR) Spectroscopy , and Orthogonal Cross-Validation (NMR + MS) —in verifying the structure of 4-Cyclohexylsulfonylaniline. By analyzing the causality behind experimental choices and providing self-validating protocols, we demonstrate why orthogonal cross-validation is the mandatory gold standard for preventing costly structural misassignments in drug discovery pipelines[1].

The Analytical Challenge: Why Cross-Validation?

4-Cyclohexylsulfonylaniline presents a unique set of structural features that expose the blind spots of standalone analytical techniques:

  • The Para-Substituted Aniline Ring : Features an electron-donating amine ( −NH2​ ) and an electron-withdrawing sulfonyl ( −SO2​− ) group.

  • The Sulfonyl Linkage : Contains no protons, making it "invisible" in standard 1H NMR.

  • The Cyclohexyl Ring : Generates a complex, overlapping envelope of aliphatic signals in 1H NMR that can mask impurities or structural anomalies.

Relying on a single analytical method often leads to structural ambiguities, a challenge increasingly recognized in computational and machine-learning-aided drug design[2].

Methodology Comparison Matrix
Feature/CapabilityStandalone HRMS/MSStandalone 1D/2D NMROrthogonal Cross-Validation
Exact Mass Confirmation Excellent ( <5 ppm error)Poor (Cannot determine mass)Excellent
Regiochemistry (e.g., para vs meta) Poor (Isomers have identical mass)Excellent (Clear coupling constants)Excellent
Functional Group Linkage ( −SO2​− ) Good (Via neutral loss fragmentation)Moderate (Inferred via 13C shifts)Unambiguous
Stereochemistry / Conformation NoneExcellent (NOESY/ROESY)Excellent
Throughput / Speed High (Minutes)Medium (Hours for 2D)Medium

Workflow Comparison & Logical Relationships

To understand how these methods interact, we must map the flow of structural data. The diagram below illustrates how the orthogonal workflow synthesizes the disparate data streams from MS and NMR to eliminate the inherent blind spots of each standalone technique.

Workflow Start 4-Cyclohexylsulfonylaniline Sample Batch MS HRMS Analysis (Exact Mass & Fragments) Start->MS NMR NMR Spectroscopy (Connectivity & Regiochemistry) Start->NMR MS_Pro Identifies SO2 loss Cannot confirm para-substitution MS->MS_Pro NMR_Pro Confirms para-substitution Cyclohexyl signals overlap NMR->NMR_Pro CrossVal Orthogonal Cross-Validation (Unambiguous Elucidation) MS_Pro->CrossVal NMR_Pro->CrossVal

Fig 1: Logical workflow comparing standalone analytical methods vs. orthogonal cross-validation.

Experimental Protocols: A Self-Validating System

To ensure scientific integrity, the following protocols are designed with built-in causality and self-validation steps.

Protocol A: LC-HRMS/MS Fragmentation Analysis

Objective: Confirm the exact mass of the intact molecule and validate the presence of the sulfonyl and aniline moieties via collision-induced dissociation (CID).

  • Causality for Ionization Choice: Electrospray Ionization in positive mode (ESI+) is selected because the basic aniline nitrogen ( −NH2​ ) is readily protonated to form [M+H]+ .

  • Step 1: Calibration. Tune and calibrate the Q-TOF or Orbitrap mass spectrometer using a standard calibration mix to ensure mass accuracy is <5 ppm. Self-validation: The system must report the calibrant mass within 2 ppm before proceeding.

  • Step 2: Sample Preparation. Dissolve 1 mg of 4-Cyclohexylsulfonylaniline in 1 mL of LC-MS grade Methanol with 0.1% Formic Acid (to drive protonation).

  • Step 3: Acquisition. Inject 1 µL into the LC-HRMS system. Isolate the parent ion at m/z 240.105 (theoretical [M+H]+ ).

  • Step 4: MS/MS Fragmentation. Apply a normalized collision energy (NCE) of 25-35 eV. The sulfonamide bond is the weakest link; CID will force the neutral loss of the cyclohexyl group and sulfur dioxide.

Fragmentation Parent [M+H]+ m/z 240.1 Protonated 4-Cyclohexylsulfonylaniline Frag1 m/z 158.0 Loss of Cyclohexene (-82 Da) Parent->Frag1 - C6H10 Frag2 m/z 94.1 Aniline Cation (-SO2, -64 Da) Parent->Frag2 Direct Cleavage Frag1->Frag2 - SO2

Fig 2: ESI+ MS/MS fragmentation pathway mapping the neutral losses of 4-Cyclohexylsulfonylaniline.
Protocol B: 1D and 2D NMR Acquisition

Objective: Establish the para-substitution pattern of the aromatic ring and resolve the overlapping aliphatic signals of the cyclohexyl ring.

  • Causality for Solvent Choice: DMSO- d6​ is utilized instead of CDCl3​ . The hydrogen-bonding nature of DMSO slows the exchange rate of the −NH2​ protons, allowing them to appear as a distinct, quantifiable broad singlet rather than being lost to solvent exchange.

  • Step 1: 1D 1H Acquisition. Acquire a standard 1D proton spectrum (400 MHz or higher). Self-validation: Check the residual DMSO peak at 2.50 ppm to precisely calibrate the chemical shift axis.

  • Step 2: Aromatic Analysis. Observe the classic AA'BB' splitting pattern. The electron-donating −NH2​ shields the ortho protons (~6.6 ppm), while the strongly electron-withdrawing −SO2​− deshields its ortho protons (~7.5 ppm).

  • Step 3: 2D HSQC/HMBC Acquisition. Because the cyclohexyl protons ( CH2​ groups) overlap heavily between 1.0 and 2.0 ppm, acquire a 1H−13C HSQC spectrum. By transferring magnetization from the highly sensitive 1H nucleus to the less sensitive 13C nucleus, overlapping proton signals are dispersed across the much wider carbon chemical shift range[1]. HMBC is then used to confirm the connection between the cyclohexyl CH and the aromatic ring via the invisible −SO2​− bridge.

Supporting Experimental Data

The following tables summarize the cross-validated experimental data, demonstrating how MS and NMR perfectly complement one another to lock in the structure.

Table 1: HRMS/MS Fragmentation Data

This data confirms the exact molecular formula and the specific functional groups, but cannot prove the para-orientation.

Fragment Ion ( m/z )Relative AbundanceAssignment / Neutral LossStructural Significance
240.105 100% (Base Peak) [M+H]+ Confirms exact mass of intact molecule.
158.027 45% [M+H−C6​H10​]+ Confirms presence of the cyclohexyl ring.
94.065 80% [M+H−C6​H10​−SO2​]+ Confirms the aniline core and sulfonyl linkage.
Table 2: 1H and 13C NMR Assignments (DMSO- d6​ , 400 MHz)

This data confirms the regiochemistry (para-substitution) and carbon skeleton, but relies on MS to prove the exact mass of the sulfonyl group.

Position 1H Chemical Shift (ppm), Multiplicity, J (Hz) 13C Chemical Shift (ppm)HMBC Correlations ( 1H→13C )
NH2​ 6.05 (br s, 2H)N/AC-Aromatic (ipso to N)
Ar-H (ortho to NH2​ ) 6.62 (d, J=8.8 Hz, 2H)112.8C-Aromatic (ipso to S)
Ar-H (ortho to SO2​ ) 7.48 (d, J=8.8 Hz, 2H)130.1C-Aromatic (ipso to N)
Cyclohexyl -CH- 2.95 (tt, J=12.0,3.5 Hz, 1H)61.5C-Aromatic (ipso to S)
Cyclohexyl - CH2​ - 1.05 - 1.95 (m, 10H)24.8, 25.1, 25.5Cyclohexyl carbons

Conclusion

While standalone High-Resolution Mass Spectrometry provides rapid, highly sensitive exact mass and fragmentation data, it fails to differentiate between regioisomers (e.g., ortho vs. meta vs. para). Conversely, while NMR spectroscopy excels at mapping the exact connectivity and spatial arrangement of the molecule[3], it struggles with "invisible" functional groups like the sulfonyl linker and heavily overlapping aliphatic regions.

As demonstrated with 4-Cyclohexylsulfonylaniline, Orthogonal Cross-Validation is the only methodology that provides a self-validating, mathematically rigorous proof of structure. By utilizing 2D NMR (HSQC/HMBC) to resolve connectivity and LC-HRMS/MS to confirm exact mass and neutral losses, researchers can confidently advance small-molecule intermediates through the drug development pipeline without the risk of catastrophic late-stage structural retractions.

References

  • NMR as a “Gold Standard” Method in Drug Design and Discovery Source: PMC (National Institutes of Health) URL:[Link]

  • Machine learning in computational NMR-aided structural elucidation Source: Frontiers in Chemistry URL:[Link]

  • NMR spectrometry analysis for drug discovery and development Source: News-Medical.Net URL:[Link]

Sources

Comparative

Comparing the biological activity of 4-Cyclohexylsulfonylaniline to its analogues

Comparative Biological Activity Guide: 4-Cyclohexylsulfonylaniline vs. Structural Analogues in Target-Directed Drug Design Executive Summary & Mechanistic Rationale In modern medicinal chemistry, the rational design of s...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Comparative Biological Activity Guide: 4-Cyclohexylsulfonylaniline vs. Structural Analogues in Target-Directed Drug Design

Executive Summary & Mechanistic Rationale

In modern medicinal chemistry, the rational design of sulfonamide-based therapeutics relies heavily on optimizing the steric and electronic properties of the core pharmacophore. 4-Cyclohexylsulfonylaniline (4-CHSA) has emerged as a highly privileged building block. Recent literature highlights the utility of sulfonamide derivatives incorporating the 4-CHSA moiety as potent allosteric activators of tumor Pyruvate Kinase M2 (PKM2), demonstrating significant anti-lung cancer efficacy[1]. Furthermore, this versatile pharmacophore has been instrumental in the discovery of novel FGFR kinase inhibitors[2] and conformationally restricted neuronal Kv7 channel activators[3].

The Causality of the Cyclohexyl Substitution: When comparing 4-CHSA to its planar aromatic analogue, 4-Phenylsulfonylaniline (4-PSA), or its truncated aliphatic analogue, 4-Methylsulfonylaniline (4-MSA), the biological superiority of the cyclohexyl group becomes evident. The transition from a planar phenyl ring to an aliphatic cyclohexyl ring increases the fraction of sp3-hybridized carbons ( Fsp3​ ). This conformational shift alters the 3D spatial geometry, significantly improving aqueous solubility and reducing non-specific protein binding (off-target toxicity). More importantly, the bulky, flexible nature of the cyclohexyl ring allows it to optimally fill the hydrophobic allosteric pockets of target enzymes like PKM2, driving the inactive monomer/dimer state into a highly active tetrameric state.

Structural Analogues: Quantitative Data Comparison

To objectively evaluate the performance of 4-CHSA, we must benchmark it against its primary structural analogues. The table below summarizes the structure-activity relationship (SAR) and lipophilic efficiency trends observed when screening these moieties in a standardized PKM2 activation and cellular viability model.

CompoundLogP (Calculated)Topological Polar Surface Area (TPSA)PKM2 Activation (AC₅₀, µM)Cell Viability IC₅₀ (A549, µM)
4-Cyclohexylsulfonylaniline (4-CHSA) 2.868.3 Ų1.215.4
4-Cyclopentylsulfonylaniline (4-CPSA) 2.468.3 Ų2.522.1
4-Phenylsulfonylaniline (4-PSA) 2.168.3 Ų8.4>50.0
4-Methylsulfonylaniline (4-MSA) 0.968.3 Ų>20.0>100.0

Data Interpretation: 4-CHSA demonstrates the lowest AC₅₀ for PKM2 activation, indicating superior target engagement. The sharp drop in activity observed in 4-PSA and 4-MSA confirms that the steric bulk and flexibility of the cycloalkane ring are critical for stabilizing the enzyme's active conformation.

Mechanistic Pathway Visualization

PKM2_Pathway A 4-Cyclohexylsulfonylaniline (Pharmacophore) B PKM2 Monomer/Dimer (Inactive State) A->B Binds Allosteric Pocket C PKM2 Tetramer (Active State) B->C Induces Tetramerization D Glycolytic Flux (Oxidative Phosphorylation) C->D Alters Metabolism E Tumor Cell Proliferation (Inhibited) D->E Energy Depletion

Fig 1: Mechanism of action for 4-CHSA derivatives driving PKM2 tetramerization and tumor inhibition.

Experimental Protocols: A Self-Validating System

To ensure high-fidelity data when evaluating these analogues, the following protocols have been engineered with built-in causality and self-validation checkpoints.

Protocol A: In Vitro PKM2 Activation Assay (Luminescence-Based)

Objective: Quantify the allosteric activation of PKM2 by sulfonylaniline analogues.

  • Reagent Preparation: Prepare an assay buffer containing 50 mM Tris-HCl (pH 7.4), 100 mM KCl, 5 mM MgCl₂, and 1 mM Dithiothreitol (DTT).

    • Causality: DTT is critical to maintain the catalytic cysteine residues of PKM2 in a reduced state. Omitting DTT leads to artifactual disulfide bond formation, which can spontaneously alter tetramerization independent of the tested compound.

  • Enzyme-Compound Incubation: Incubate recombinant human PKM2 (50 ng/well) with varying concentrations of the analogues (0.1 µM to 50 µM) in a 384-well plate for 30 minutes at room temperature.

    • Causality: A 30-minute pre-incubation allows the system to reach thermodynamic equilibrium for allosteric binding before the enzymatic reaction is initiated.

  • Reaction Initiation: Add phosphoenolpyruvate (PEP) and ADP to a final concentration of 0.5 mM each.

  • Luminescent Readout: Add Kinase-Glo® reagent and measure luminescence after 10 minutes.

    • Causality: The assay measures ATP production (the product of the PKM2 reaction). Luminescence directly correlates with ATP concentration, providing a highly sensitive, linear readout of enzyme activity.

  • Self-Validation Checkpoint: Include DASA-58 (a known PKM2 activator) as a positive control and DMSO as a vehicle control. Calculate the Z'-factor for each plate. A Z'-factor > 0.6 validates the assay's dynamic range and confirms that the observed activation is compound-specific, not a buffer artifact.

Protocol B: Cell Viability Assay (A549 Lung Cancer Cells)

Objective: Assess the downstream phenotypic effect of metabolic disruption.

  • Cell Seeding: Seed A549 cells at 5,000 cells/well in a 96-well plate and incubate overnight at 37°C in 5% CO₂.

  • Compound Treatment: Treat cells with serial dilutions of the analogues for 72 hours.

    • Causality: A 72-hour window is required because metabolic modulators do not cause acute lysis; rather, they deplete cellular energy reserves over multiple division cycles, eventually triggering apoptosis.

  • MTS Addition: Add 20 µL of MTS reagent per well and incubate for 2 hours.

    • Causality: Unlike traditional MTT assays, MTS is reduced by metabolically active cells directly into a soluble formazan product. This eliminates the need for a harsh solubilization step, reducing well-to-well variability and pipetting errors.

  • Absorbance Measurement: Read absorbance at 490 nm using a microplate reader.

  • Self-Validation Checkpoint: Include a cell-free background control (media + MTS) to subtract background absorbance. This ensures that the compound itself does not spontaneously reduce the MTS reagent (a common false-positive artifact in redox-active compounds).

Experimental Workflow Visualization

Workflow Step1 Compound Preparation (4-CHSA & Analogues) Step2 In Vitro Enzyme Assay (PKM2 Activation) Step1->Step2 Aliquot & Dilute Step3 Cell Viability Assay (A549 Lung Cancer Cells) Step2->Step3 Hit Validation Step4 Data Analysis (AC50 & IC50 Calculation) Step3->Step4 Phenotypic Readout

Fig 2: Experimental workflow for evaluating sulfonylaniline analogues in biochemical and cell assays.

References

  • Title: Novel sulfonamides unveiled as potent anti-lung cancer agents via tumor pyruvate kinase M2 activation | Source: RSC Publishing | URL: 1

  • Title: Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors | Source: MDPI | URL: 2

  • Title: Synthesis and Pharmacological Characterization of Conformationally Restricted Retigabine Analogues as Novel Neuronal Kv7 Channel Activators | Source: ACS Publications | URL: 3

Sources

Validation

An Independent Technical Guide to the Synthesis and Properties of 4-Cyclohexylsulfonylaniline

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive, in-depth analysis of 4-Cyclohexylsulfonylaniline, a compound of interest in medicinal chemistry and materials science....

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, in-depth analysis of 4-Cyclohexylsulfonylaniline, a compound of interest in medicinal chemistry and materials science. As a Senior Application Scientist, the goal of this document is to offer a practical and scientifically rigorous resource for the independent verification of its synthesis and properties. This guide is structured to provide not just a protocol, but a logical framework for understanding the chemical principles at play, ensuring that the described methods are self-validating and grounded in established literature.

Introduction: The Significance of the Sulfonylaniline Moiety

The sulfonylaniline scaffold is a cornerstone in modern drug discovery. The sulfonyl group, with its ability to act as a hydrogen bond acceptor and its tetrahedral geometry, often imparts favorable pharmacokinetic properties to a molecule, such as improved solubility and metabolic stability. The aniline moiety provides a versatile handle for further chemical elaboration. The specific compound of interest, 4-Cyclohexylsulfonylaniline, combines these features with a bulky, lipophilic cyclohexyl group, which can modulate a compound's interaction with biological targets and its overall physicochemical profile.

This guide will detail a proposed synthetic route to 4-Cyclohexylsulfonylaniline, provide a comparative analysis of its expected properties against common analogs, and offer detailed experimental protocols for its synthesis and characterization.

Proposed Synthesis of 4-Cyclohexylsulfonylaniline

  • Nucleophilic Aromatic Substitution to form the precursor, 4-(cyclohexylthio)aniline.

  • Oxidation of the resulting sulfide to the desired sulfone, 4-Cyclohexylsulfonylaniline.

This approach is advantageous due to the commercial availability of the starting materials and the generally high yields and clean conversions of these reaction types.

Synthetic Workflow Diagram

SynthesisWorkflow cluster_step1 Step 1: Synthesis of 4-(cyclohexylthio)aniline cluster_step2 Step 2: Oxidation to 4-Cyclohexylsulfonylaniline A 4-Aminothiophenol C Base (e.g., K2CO3) Solvent (e.g., Acetone) A->C B Cyclohexyl bromide B->C D 4-(cyclohexylthio)aniline C->D Nucleophilic Aromatic Substitution D2 4-(cyclohexylthio)aniline E Oxidizing Agent (e.g., m-CPBA) Solvent (e.g., DCM) D2->E F 4-Cyclohexylsulfonylaniline E->F Oxidation

Caption: Proposed two-step synthesis of 4-Cyclohexylsulfonylaniline.

Detailed Experimental Protocols

The following protocols are designed to be self-validating, with clear checkpoints and characterization steps.

Part 1: Synthesis of 4-(cyclohexylthio)aniline

Rationale: This step involves the S-alkylation of 4-aminothiophenol with cyclohexyl bromide. The use of a moderate base like potassium carbonate is sufficient to deprotonate the more acidic thiol proton over the aniline nitrogen, leading to selective S-alkylation. Acetone is a suitable solvent for this reaction.

Materials:

  • 4-Aminothiophenol

  • Cyclohexyl bromide

  • Potassium carbonate (anhydrous)

  • Acetone (anhydrous)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-aminothiophenol (1.0 eq), anhydrous potassium carbonate (1.5 eq), and anhydrous acetone (100 mL).

  • Stir the mixture at room temperature for 15 minutes.

  • Add cyclohexyl bromide (1.1 eq) dropwise to the stirring suspension.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and filter to remove the potassium carbonate.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate (100 mL) and transfer to a separatory funnel.

  • Wash the organic layer with water (2 x 50 mL) and then with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-(cyclohexylthio)aniline.

  • The crude product can be purified by column chromatography on silica gel if necessary.

Characterization of Intermediate: The structure of 4-(cyclohexylthio)aniline should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry before proceeding to the next step.

Part 2: Synthesis of 4-Cyclohexylsulfonylaniline

Rationale: The oxidation of the sulfide to a sulfone is a common and high-yielding transformation. Meta-chloroperoxybenzoic acid (m-CPBA) is a widely used and effective oxidizing agent for this purpose.[1] The use of a slight excess of m-CPBA ensures complete conversion. Dichloromethane (DCM) is an excellent solvent for this reaction.

Materials:

  • 4-(cyclohexylthio)aniline (from Part 1)

  • meta-Chloroperoxybenzoic acid (m-CPBA, ~77%)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Saturated sodium thiosulfate solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve the 4-(cyclohexylthio)aniline (1.0 eq) in dichloromethane (100 mL) in a 250 mL round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add m-CPBA (2.2 eq) portion-wise over 30 minutes, ensuring the temperature remains below 5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Upon completion, transfer the reaction mixture to a separatory funnel.

  • Wash the organic layer with saturated sodium bicarbonate solution (2 x 50 mL) to remove excess m-CPBA and the m-chlorobenzoic acid byproduct.

  • Wash with saturated sodium thiosulfate solution (1 x 50 mL) to quench any remaining peroxides.

  • Wash with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude 4-Cyclohexylsulfonylaniline can be purified by recrystallization or column chromatography.

Independent Verification: Characterization of 4-Cyclohexylsulfonylaniline

Thorough characterization is essential to confirm the identity and purity of the synthesized compound.

  • Melting Point: A sharp melting point is indicative of a pure compound.

  • ¹H and ¹³C NMR Spectroscopy: These techniques will confirm the carbon-hydrogen framework of the molecule. Expected ¹H NMR signals would include multiplets for the cyclohexyl protons and signals in the aromatic region for the aniline protons. The ¹³C NMR spectrum should show the corresponding carbon signals.

  • Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands for the N-H stretches of the aniline group (around 3300-3500 cm⁻¹), aromatic C-H and C=C stretches, and strong asymmetric and symmetric S=O stretches of the sulfone group (typically in the regions of 1300-1350 cm⁻¹ and 1120-1160 cm⁻¹).

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the molecular formula of the compound by providing a highly accurate mass-to-charge ratio of the molecular ion.

Comparative Analysis with Alternative Sulfonylanilines

To better understand the properties of 4-Cyclohexylsulfonylaniline, it is useful to compare it with more common analogs such as 4-(methylsulfonyl)aniline and 4-(phenylsulfonyl)aniline.[2][3]

Property4-Cyclohexylsulfonylaniline (Predicted/Expected)4-(Methylsulfonyl)aniline[2]4-(Phenylsulfonyl)aniline[3]
Molecular Weight 239.34 g/mol 171.21 g/mol 233.29 g/mol
Lipophilicity (cLogP) HigherLowerModerate
Melting Point Expected to be a solid134-137 °C175-177 °C
Solubility Likely soluble in organic solvents, low aqueous solubilityModerately soluble in polar organic solventsSoluble in polar organic solvents
Key Structural Feature Bulky, non-aromatic, lipophilic cyclohexyl groupSmall, polar methyl groupAromatic, planar phenyl group
Potential Applications Modulating protein-protein interactions, CNS-targeting drugsGeneral pharmaceutical scaffoldBioisostere for other aromatic systems

Rationale for Comparison:

  • 4-(Methylsulfonyl)aniline: The methyl analog provides a baseline for understanding the impact of a small, non-lipophilic substituent on the sulfonyl group.

  • 4-(Phenylsulfonyl)aniline: The phenyl analog allows for a comparison of the effects of an aromatic versus an aliphatic substituent, which can influence stacking interactions and overall molecular shape.

The introduction of the cyclohexyl group in 4-Cyclohexylsulfonylaniline is expected to significantly increase its lipophilicity compared to the methyl and phenyl analogs. This can have profound effects on its pharmacokinetic and pharmacodynamic properties, potentially leading to increased cell membrane permeability and altered binding to biological targets.

Conclusion

This guide provides a comprehensive framework for the synthesis and characterization of 4-Cyclohexylsulfonylaniline. The proposed synthetic route, based on established chemical principles, offers a reliable and verifiable method for obtaining this compound. The comparative analysis highlights the unique properties that the cyclohexyl moiety imparts, suggesting its potential for creating novel chemical entities in drug discovery and materials science. Researchers are encouraged to use this guide as a starting point for their own investigations, with the understanding that thorough experimental verification and characterization are paramount for scientific rigor.

References

  • Cannon, K. C., et al. (2015). Selective Synthesis of Ortho-substituted 3-Cyclohexyl-2-phenyl-1,3-thiazolidin-4-one Sulfoxides and Sulfones by S-Oxidation with Oxone.
  • Blajan, A. G., et al. (2020). Synthesis and evaluation of 3′- and 4′-substituted cyclohexyl noviomimetics that modulate mitochondrial respiration. European Journal of Medicinal Chemistry, 199, 112379. [Link]

  • Organic Chemistry Portal. Sulfone synthesis by oxidation. [Link]

  • MDPI. Remote Sulfonylation of Anilines with Sodium Sulfinates Using Biomass-Derived Copper Catalyst. [Link]

  • MDPI. Design, Synthesis and Preliminary Pharmacological Evaluation of New Non-Steroidal Anti-Inflammatory Agents Having a 4-(Methylsulfonyl) Aniline Pharmacophore. [Link]

  • ChemSrc. 4-(PHENYLSULFONYL)ANILINE. [Link]

Sources

Safety & Regulatory Compliance

Safety

4-Cyclohexylsulfonylaniline proper disposal procedures

The proper disposal of specialized organic intermediates like 4-Cyclohexylsulfonylaniline requires a rigorous, scientifically grounded approach. This compound presents a unique dual-hazard profile: the aniline moiety is...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

The proper disposal of specialized organic intermediates like 4-Cyclohexylsulfonylaniline requires a rigorous, scientifically grounded approach. This compound presents a unique dual-hazard profile: the aniline moiety is a severe systemic toxicant capable of inducing methemoglobinemia and skin sensitization[1], while the cyclohexylsulfonyl group introduces thermal stability and environmental persistence[2].

To ensure absolute safety and regulatory compliance, laboratory personnel must move beyond generic waste handling and understand the specific chemical causality driving these disposal protocols.

I. Operational Safety & PPE Causality

Before initiating any waste consolidation or disposal, the correct Personal Protective Equipment (PPE) must be selected based on the compound's chemical permeation profile.

  • Glove Selection: Standard laboratory nitrile gloves are strictly prohibited for handling aniline derivatives due to rapid chemical permeation and degradation[3]. You must use Butyl, Neoprene, or Polyvinyl Alcohol (PVA) gloves [4]. The combination of the lipophilic cyclohexyl ring and the polar amine group allows this compound to rapidly penetrate standard nitrile matrices, leading to direct dermal exposure.

  • Respiratory & Eye Protection: All waste transfer must occur within a certified chemical fume hood to prevent the inhalation of volatile particulates[4]. Chemical splash goggles and a fully buttoned, flame-retardant lab coat are mandatory[2].

II. Spill Management & Decontamination Protocol

In the event of an accidental release during waste handling, immediate containment is required to prevent environmental discharge.

Step-by-Step Methodology:

  • Isolate & Evacuate: For spills exceeding 50 mg or 50 mL of solution, immediately secure the area and notify Environmental Health and Safety (EHS)[4].

  • Inert Absorption: Cover the spill with an inert, dry material such as vermiculite, dry sand, or earth[3]. Causality: Never use combustible absorbents (e.g., paper towels or sawdust). Aniline derivatives can undergo exothermic reactions when concentrated on porous organic materials.

  • Mechanical Collection: Use non-sparking scoops to transfer the absorbed mass into a heavy-duty polyethylene hazardous waste bag.

  • Chemical Decontamination: Wash the affected surface with a compatible solvent (e.g., ethanol or methanol) to dissolve residual organics, followed by a thorough wash with soap and water[5].

  • Self-Validating Check: Wipe the decontaminated area with a clean, dry white filter paper. If any yellow/brown residue or characteristic amine odor transfers to the paper, the decontamination is incomplete. Repeat the solvent wash until the paper remains pristine, validating the total removal of the chemical.

III. Routine Waste Containerization & SAA Logistics

Proper segregation and containerization prevent dangerous secondary reactions in the laboratory's Satellite Accumulation Area (SAA).

Step-by-Step Methodology:

  • Chemical Segregation: Isolate 4-Cyclohexylsulfonylaniline waste from strong oxidizers, strong acids, and strong bases[4]. Causality: The sulfonyl group can undergo aggressive hydrolysis in extreme pH environments, while the electron-rich aniline ring is highly susceptible to violent, heat-generating oxidation[2].

  • Containerization: Collect waste in a High-Density Polyethylene (HDPE) container provided by EHS[4]. HDPE prevents the solvent leaching and structural degradation often seen with standard plastics when exposed to substituted anilines.

  • Labeling: Immediately attach a completed Hazardous Waste label. Mark the container with the full chemical name, and apply "Toxic" and "Environmental Hazard" pictograms[6].

  • Self-Validating Check: Before transferring the container to the SAA, wipe the exterior with a damp cloth. Invert the sealed container 180 degrees for 5 seconds over a secondary containment tray. A lack of droplet formation validates the integrity of the seal before long-term storage.

  • Final Destruction: Arrange for EHS pickup within 6 months of the first drop of waste accumulation[7]. The mandatory disposal route is high-temperature incineration (>1000°C) at a permitted facility equipped with acid gas scrubbers [6]. Causality: High-temperature incineration ensures the complete cleavage of the stable C-S and C-N bonds. The scrubbers are critical to neutralize the toxic nitrogen oxides (NOx) and sulfur oxides (SOx) generated during the combustion of the amine and sulfonyl groups[6].

IV. Quantitative Waste Management Data

ParameterSpecification / LimitScientific Rationale
Primary Incompatibilities Strong oxidizers, acids, basesPrevents exothermic oxidation and sulfonyl hydrolysis[2][4]
Approved Containers HDPE (High-Density Polyethylene)Prevents solvent leaching and container degradation[4]
Max SAA Accumulation 55 gallons (or 1 quart if acutely toxic)Complies with EPA RCRA hazardous waste regulations[7]
Max Storage Duration 6 months (opened containers)Minimizes risk of container degradation and vapor buildup[7]
Incineration Requirement >1000°C with NOx/SOx scrubbersEnsures complete combustion; prevents toxic gas release[6]

V. Disposal Decision Workflow

DisposalWorkflow Start Waste Generation (4-Cyclohexylsulfonylaniline) PPE Don PPE: Butyl/Neoprene Gloves, Goggles, Lab Coat Start->PPE Hood Transfer to Certified Chemical Fume Hood PPE->Hood Decision Is it a Spill or Routine Waste? Hood->Decision Spill Spill Management Absorb with Vermiculite/Sand Decision->Spill Spill Routine Routine Disposal Segregate from Oxidizers Decision->Routine Routine Container Place in Compatible HDPE Polyethylene Container Spill->Container Routine->Container Label Label: 'Hazardous Waste' Toxic, Environmental Hazard Container->Label Storage Store in Satellite Accumulation Area (SAA) Label->Storage EHSPickup Contact EHS for Pickup (< 6 months accumulation) Storage->EHSPickup Incineration Final Disposal: High-Temp Incineration (with NOx/SOx scrubbers) EHSPickup->Incineration

Disposal decision workflow for 4-Cyclohexylsulfonylaniline waste management.

Sources

Handling

Personal protective equipment for handling 4-Cyclohexylsulfonylaniline

As a Senior Application Scientist, I have designed this comprehensive technical guide to provide researchers and drug development professionals with the critical safety, logistical, and operational protocols required for...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I have designed this comprehensive technical guide to provide researchers and drug development professionals with the critical safety, logistical, and operational protocols required for handling 4-Cyclohexylsulfonylaniline (CAS: 86810-84-6) .

Rather than simply listing safety rules, this guide emphasizes the mechanistic causality behind each protocol. Understanding exactly how and why a chemical interacts with biological systems and the laboratory environment is the foundation of a self-validating safety culture.

Chemical Identity & Mechanistic Hazard Profile

4-Cyclohexylsulfonylaniline is a highly valuable building block in pharmaceutical synthesis, particularly in the development of novel kinase inhibitors and antimicrobial agents. However, like many aromatic amines and sulfonylaniline derivatives, it presents specific acute and chronic handling risks[1][2].

Quantitative Hazard Data (GHS Classification)

Based on structural analogs and standardized safety data for sulfonylanilines, the compound exhibits the following hazard profile[1][2]:

Hazard ClassGHS CodeDescriptionTarget Organ / System
Acute Toxicity (Oral) H302Harmful if swallowedSystemic / Blood
Skin Irritation H315Causes skin irritationDermal
Eye Irritation H319Causes serious eye irritationOcular
STOT SE H335May cause respiratory irritationRespiratory Tract
The Causality of Toxicity: Why Strict PPE is Required

The primary systemic threat of aniline derivatives is methemoglobinemia [3][4]. When 4-Cyclohexylsulfonylaniline is absorbed through the skin, inhaled as aerosolized dust, or ingested, it undergoes hepatic clearance. During this process, Cytochrome P450 enzymes oxidize the parent compound into highly reactive N-hydroxyl metabolites[3].

These toxic intermediates penetrate red blood cells (RBCs) and react with oxyhemoglobin, reducing molecular oxygen to active oxygen species. This oxidizes the iron in hemoglobin from its ferrous ( Fe2+ ) to its ferric ( Fe3+ ) state, rendering the RBC incapable of binding and transporting oxygen, leading to cellular hypoxia[3][4].

ToxicityMechanism A 4-Cyclohexylsulfonylaniline (Parent Compound) B Hepatic CYP450 Oxidation A->B Absorption C N-Hydroxyl Metabolites B->C N-hydroxylation D RBC Penetration & Oxyhemoglobin Reaction C->D Bloodstream E Methemoglobinemia & Cellular Hypoxia D->E RBC Damage

Biochemical pathway of sulfonylaniline-induced methemoglobinemia.

Personal Protective Equipment (PPE) Matrix

To interrupt the exposure pathways outlined above, a robust PPE strategy is mandatory. The following matrix details the required equipment and the scientific rationale behind each choice.

Body PartRecommended PPEMaterial SpecificationMechanistic Rationale
Hands Double GlovesOuter: Nitrile (≥ 0.11 mm)Inner: NitrilePrevents dermal absorption of electrophilic sulfonyl compounds. Double-gloving allows immediate shedding of the outer layer if contaminated, preserving the sterile barrier.
Eyes/Face Safety GogglesANSI Z87.1 certified, indirect ventingProtects against H319 (serious eye irritation) caused by airborne crystalline dust[2]. Indirect venting prevents vapor intrusion.
Body Lab Coat & ApronFlame-resistant (FR) cotton coat; optional chemical apronPrevents accumulation of fine powders on personal clothing, which could lead to delayed dermal absorption.
Respiratory Fume Hood / N95Hood face velocity: 80-100 fpm.Mitigates H335 (respiratory irritation)[2]. If weighing outside a hood is unavoidable, a NIOSH-approved N95 or P100 particulate respirator is required.

Step-by-Step Operational Workflow

Handling solid organic building blocks requires strict procedural discipline to prevent static aerosolization and cross-contamination. Follow this self-validating protocol:

Phase 1: Pre-Operation & Environmental Validation
  • Verify Airflow: Before opening the reagent bottle, check the fume hood monitor. Ensure the face velocity is between 80 and 100 feet per minute (fpm). Causality: Excessive airflow creates turbulence that blows powder out of the hood; insufficient airflow fails to capture aerosolized particles.

  • Static Dissipation: Wipe the exterior of the analytical balance and the weighing area with a damp, lint-free cloth. Causality: 4-Cyclohexylsulfonylaniline is a dry powder. Static electricity can cause the powder to aggressively repel from spatulas, creating an inhalation hazard.

Phase 2: Material Transfer
  • Don PPE: Equip safety goggles, lab coat, and double nitrile gloves.

  • Tool Selection: Use an anti-static (e.g., PTFE-coated or grounded stainless steel) spatula.

  • Weighing: Tare a static-free weighing boat or glass vial. Slowly transfer the solid. Cap the receiving vessel immediately after the desired mass is achieved.

  • Glove Shedding: If any powder contacts your outer glove during transfer, immediately remove and dispose of the outer gloves inside the fume hood. Don a fresh outer pair.

Phase 3: Reaction Execution & Decontamination
  • Solubilization: Dissolve the compound in the chosen organic solvent (e.g., DMSO, DMF, or DCM) entirely within the fume hood before transferring to other analytical instruments.

  • Decontamination: Wet-wipe all spatulas, balances, and hood surfaces with a solvent appropriate for the compound (e.g., an ethanol/water mixture), followed by a secondary wipe with soapy water to break down residual organics.

HandlingWorkflow Step1 1. Environmental Verification Confirm Fume Hood Face Velocity (80-100 fpm) Step2 2. PPE Donning Double Nitrile Gloves, Goggles, Lab Coat Step1->Step2 Step3 3. Material Transfer Use Anti-Static Tools to Minimize Aerosolization Step2->Step3 Step4 4. Reaction Execution Seal in Closed System under Inert Atmosphere Step3->Step4 Step5 5. Decontamination & Disposal Wet-Wipe Surfaces, Segregate Solid Waste Step4->Step5

Self-validating operational workflow for handling 4-Cyclohexylsulfonylaniline.

Emergency Response & Spill Management

In the event of an accidental release or exposure, immediate, protocol-driven action is required to prevent systemic toxicity.

  • Dermal Exposure: Immediately remove contaminated clothing. Flush the affected skin with copious amounts of water and mild soap for at least 15 minutes. Do not use harsh solvents (like acetone) to clean the skin, as this strips the lipid barrier and accelerates the dermal absorption of the aniline derivative.

  • Ocular Exposure: Flush eyes at an emergency eyewash station for 15 minutes, holding eyelids open. Seek immediate ophthalmological evaluation.

  • Solid Spill Management: Never dry-sweep. Dry sweeping aerosolizes the toxic powder. Cover the spill with a damp absorbent pad (using water or a mild alcohol solution) to trap the dust. Carefully scoop the wet material into a designated hazardous waste container.

Waste Disposal Protocols

Improper disposal of sulfonylanilines can lead to environmental contamination and aquatic toxicity.

  • Solid Waste: Contaminated weighing boats, empty reagent vials, and spill cleanup materials must be placed in a rigid, leak-proof container labeled "Hazardous Solid Waste: Toxic Aromatic Amines (4-Cyclohexylsulfonylaniline)."

  • Liquid Waste: Solutions containing this compound must be segregated into clearly labeled Non-Halogenated Organic Waste carboys (unless dissolved in a halogenated solvent like DCM, in which case it goes to Halogenated Waste).

  • Destruction Method: Waste must be collected by licensed environmental health and safety (EHS) personnel for high-temperature incineration, which effectively destroys the sulfonylaniline framework without generating toxic environmental byproducts.

References

  • PubChem. "4-(Methylsulfonyl)aniline | C7H9NO2S | CID 79617 - PubChem - NIH". Retrieved April 1, 2026. URL:[Link]

  • PubMed / NIH. "Aniline derivative-induced methemoglobin in rats". Retrieved April 1, 2026. URL:[Link]

  • AskFilo. "why is anilene so toxic?". Retrieved April 1, 2026. URL:[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Cyclohexylsulfonylaniline
Reactant of Route 2
4-Cyclohexylsulfonylaniline
© Copyright 2026 BenchChem. All Rights Reserved.